molecular formula C12H16OSi B1623037 (3-Methoxyphenylethynyl)trimethylsilane CAS No. 40230-92-0

(3-Methoxyphenylethynyl)trimethylsilane

Cat. No.: B1623037
CAS No.: 40230-92-0
M. Wt: 204.34 g/mol
InChI Key: QTRRBVKHHBFICK-UHFFFAOYSA-N
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Description

(3-Methoxyphenylethynyl)trimethylsilane is a useful research compound. Its molecular formula is C12H16OSi and its molecular weight is 204.34 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Methoxyphenylethynyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Methoxyphenylethynyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyphenylethynyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16OSi/c1-13-12-7-5-6-11(10-12)8-9-14(2,3)4/h5-7,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRRBVKHHBFICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402939
Record name (3-Methoxyphenylethynyl)trimethylsilane
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Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40230-92-0
Record name (3-Methoxyphenylethynyl)trimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methoxyphenylethynyl)trimethylsilane
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Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxyphenyl)ethynyltrimethylsilane (CAS 40230-92-0)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Intermediate in Modern Organic Synthesis

(3-Methoxyphenyl)ethynyltrimethylsilane, registered under CAS Number 40230-92-0, is a specialized organosilicon compound that serves as a pivotal building block in synthetic chemistry. Its structure, featuring a 3-methoxyphenyl group attached to a trimethylsilyl (TMS)-protected ethynyl moiety, offers a unique combination of stability and latent reactivity. The TMS group acts as a robust yet readily cleavable protecting group for the terminal alkyne, preventing undesirable side reactions such as homocoupling while enabling precise, sequential bond-forming transformations.[1][2][3] This guide provides an in-depth exploration of its properties, core applications, and field-proven experimental protocols, designed to empower researchers in leveraging this versatile reagent for the synthesis of complex molecules in pharmaceuticals, materials science, and agrochemicals.[4][5]

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design. The data below, compiled from verified supplier information, provides a quantitative overview of (3-Methoxyphenyl)ethynyltrimethylsilane.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 40230-92-0[6][7]
Molecular Formula C₁₂H₁₆OSi[6][7]
Molecular Weight 204.34 g/mol [6][7]
Appearance Liquid[7]
Purity ≥97%[6][7]
Boiling Point 65-70 °C at 0.1 mmHg[7]
Density 0.940 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.5360[7]
Storage Temperature 2-8 °C[6]
Predicted Spectroscopic Signature

While experimental spectra should always be acquired for characterization, the expected spectral data provides a baseline for structural verification.

  • ¹H NMR (CDCl₃):

    • ~ 7.20-7.30 ppm (m, 1H, Ar-H)

    • ~ 6.80-7.00 ppm (m, 3H, Ar-H)

    • ~ 3.81 ppm (s, 3H, -OCH₃)

    • ~ 0.25 ppm (s, 9H, -Si(CH₃)₃)

  • ¹³C NMR (CDCl₃):

    • ~ 159.5 ppm (Ar-C-O)

    • ~ 129.4, 124.3, 116.3, 115.0 ppm (Ar-C)

    • ~ 123.0 ppm (Ar-C-C≡)

    • ~ 104.5 ppm (-C≡CSi)

    • ~ 94.5 ppm (C≡C-Si)

    • ~ 55.3 ppm (-OCH₃)

    • ~ 0.0 ppm (-Si(CH₃)₃)

  • Infrared (IR) Spectroscopy:

    • ~ 2960-2850 cm⁻¹ (C-H stretch)

    • ~ 2155 cm⁻¹ (C≡C stretch, characteristic for silylated alkynes)[8]

    • ~ 1595, 1485 cm⁻¹ (C=C aromatic stretch)

    • ~ 1250 cm⁻¹ (Si-CH₃ deformation)[9]

    • ~ 840 cm⁻¹ (Si-C stretch)[9]

The Trimethylsilyl (TMS) Group: A Gateway to Controlled Reactivity

The primary function of the trimethylsilyl group in this molecule is to serve as a temporary "mask" for the acidic terminal alkyne proton. This strategic protection is crucial for several reasons:

  • Preventing Homocoupling: Unprotected terminal alkynes can undergo oxidative self-coupling (Glaser coupling) under the basic, copper-catalyzed conditions often used in cross-coupling reactions, leading to unwanted dimeric byproducts. The TMS group eliminates this pathway.

  • Enhancing Stability and Handling: The TMS group increases the compound's stability and often improves its solubility in organic solvents, simplifying handling and purification.

  • Enabling Sequential Reactions: The true power of the TMS group lies in its ability to be selectively removed under mild conditions that do not affect other functional groups.[2] This allows for a two-stage synthetic approach: first, a robust C-C bond formation (e.g., Sonogashira coupling) using the protected alkyne, followed by deprotection to reveal a terminal alkyne ready for a subsequent transformation (e.g., click chemistry, another coupling).[10]

The TMS group is known to be labile and can be cleaved under various conditions, including treatment with fluoride ion sources (like tetrabutylammonium fluoride, TBAF), mild bases (like potassium carbonate in methanol), or even certain acids.[2][11][12] This predictable lability makes it an ideal protecting group for multi-step syntheses.

Core Applications and Experimental Protocols

(3-Methoxyphenyl)ethynyltrimethylsilane is predominantly used as a linchpin in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Application 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. Using a TMS-protected alkyne like our title compound ensures the reaction proceeds cleanly with the intended coupling partner.[3][10]

Causality of Protocol Choices:

  • Catalyst System: A combination of a palladium(0) complex (the primary catalyst for the oxidative addition/reductive elimination cycle) and a copper(I) salt (co-catalyst, which forms a copper(I) acetylide intermediate to facilitate transmetalation) is standard.[10]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), is required to act as a solvent and to neutralize the hydrogen halide (HX) generated during the catalytic cycle.

  • Inert Atmosphere: The Pd(0) species is oxygen-sensitive, necessitating the use of an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

Step-by-Step Protocol: General Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of Argon, add (3-Methoxyphenyl)ethynyltrimethylsilane (1.1-1.2 eq) via syringe, followed by the anhydrous solvent (e.g., THF or toluene) and anhydrous triethylamine.[13][14]

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C) and monitor progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Diagram 1: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_start Reactants cluster_conditions Reaction Conditions cluster_end Product & Purification Reactant1 (3-Methoxyphenyl)ethynyl- trimethylsilane Process Sonogashira Coupling (Stir, Heat) Reactant1->Process Reactant2 Aryl Halide (Ar-X) Reactant2->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Catalyst->Process Base Base (e.g., Et₃N) Base->Process Solvent Solvent (e.g., THF) Atmosphere Inert Atmosphere (Ar) Product Coupled Product (Ar-C≡C-Ph-OMe) Process->Product Purification Workup & Chromatography Product->Purification

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Application 2: Deprotection to Reveal the Terminal Alkyne

Once the Sonogashira coupling is complete, the TMS group can be easily removed to yield the terminal alkyne, a versatile functional group for further chemistry.

Causality of Protocol Choices:

  • Reagent: A mild base like potassium carbonate (K₂CO₃) in a protic solvent like methanol is highly effective and economical for cleaving the Si-C(sp) bond without affecting other sensitive functionalities.[10] Fluoride-based reagents like TBAF are also common but can be more expensive and require anhydrous conditions.[2]

  • Solvent: Methanol acts as both the solvent and the proton source to quench the acetylide anion formed upon cleavage.

Step-by-Step Protocol: TMS Deprotection

  • Dissolution: Dissolve the TMS-protected alkyne (1.0 eq) in methanol (or a THF/methanol mixture for solubility).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC, observing the disappearance of the starting material.

  • Workup: Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water to remove any remaining salts, and then with brine.

  • Final Steps: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne, which can often be used without further purification.

Diagram 2: TMS Deprotection (Desilylation) Workflow

Desilylation_Workflow Start TMS-Protected Alkyne (R-C≡C-SiMe₃) Reagent Deprotection Reagent (e.g., K₂CO₃ in MeOH) Start->Reagent Stir at RT Product Terminal Alkyne (R-C≡C-H) Reagent->Product Byproduct Byproduct (e.g., Me₃Si-OMe) Reagent->Byproduct

Caption: General workflow for the desilylation of a TMS-protected alkyne.

Synthesis of (3-Methoxyphenyl)ethynyltrimethylsilane

The title compound is itself synthesized via a Sonogashira coupling reaction, typically by coupling a suitable aryl halide with commercially available trimethylsilylacetylene.[3][15]

Diagram 3: Synthesis of the Title Compound

Synthesis_Reaction cluster_reactants cluster_conditions cluster_product r1 3-Iodoanisole conds Pd(PPh₃)₂Cl₂, CuI Et₃N, THF r1->conds plus + plus->conds r2 Trimethylsilylacetylene r2->conds p1 (3-Methoxyphenyl)ethynyltrimethylsilane conds->p1 Sonogashira Coupling

Caption: Plausible synthetic route to the title compound.

Safety and Handling

Proper handling is essential when working with (3-Methoxyphenyl)ethynyltrimethylsilane. Always consult the full Safety Data Sheet (SDS) before use.

Hazard InformationDetailsSource
GHS Pictogram GHS02 (Flame)[7]
Signal Word Warning [7]
Hazard Statement H226: Flammable liquid and vapor[7]

Handling Precautions:

  • Work in a well-ventilated fume hood.[16]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

  • Ground/bond container and receiving equipment to prevent static discharge.[17]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a flame-retardant lab coat.[7][16]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

  • Recommended storage temperature is between 2-8 °C.[6]

  • Keep away from oxidizing agents.[18]

Conclusion

(3-Methoxyphenyl)ethynyltrimethylsilane is a high-value synthetic intermediate whose utility is defined by the strategic presence of the TMS protecting group. This feature allows chemists to perform robust Sonogashira couplings to build complex molecular architectures, followed by a simple deprotection step to unmask a terminal alkyne for subsequent synthetic elaborations. Its predictable reactivity and well-established protocols make it a reliable tool for researchers aiming to streamline synthetic pathways in drug discovery and materials science.

References

  • Thomas, J. C., & Peters, J. C. (2011). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al... Study Prep in Pearson+. Available at: [Link]

  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available at: [Link]

  • Ruben Group. On‐Surface Activation of Trimethylsilyl‐Terminated Alkynes on Coinage Metal Surfaces. Available at: [Link]

  • ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?. Available at: [Link]

  • MilliporeSigma. (3-Methoxyphenylethynyl)trimethylsilane. Available at: [Link]

  • Airgas. (2015). Trimethylsilane Safety Data Sheet. Available at: [Link]

  • PubChem. ((4-Methoxyphenyl)ethynyl)trimethylsilane. Available at: [Link]

  • Royal Society of Chemistry. (2015). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Available at: [Link]

  • MDPI. (2021). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available at: [Link]

  • Wikipedia. Trimethylsilylacetylene. Available at: [Link]

  • Google Patents. (2020). Synthesis process of trimethylsilylacetylene.
  • Organic Chemistry Portal. Desilylations. Available at: [Link]

  • Organic Syntheses. trimethylsilylacetylene. Available at: [Link]

  • ResearchGate. (2014). IR Spectrum of Trimethyl(phenyl)silane. Available at: [Link]

  • ScienceDirect. (2013). Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

  • NTU Scholars. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available at: [Link]

  • SpectraBase. (CH3)3SI-O-CH3 - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

3-Methoxyphenylethynyl Trimethylsilane: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyphenylethynyl trimethylsilane (CAS: 40230-92-0) serves as a critical organosilicon intermediate in the synthesis of complex pharmaceutical architectures. Functioning primarily as a "masked" terminal alkyne, it offers superior stability compared to its protonated counterpart, 3-ethynylanisole, preventing premature polymerization or oxidation during storage.

For researchers in drug development, this compound is the gateway to introducing the 3-methoxyphenylethynyl motif —a structural pharmacophore found in metabotropic glutamate receptor (mGluR) antagonists and tubulin polymerization inhibitors. This guide provides a definitive physicochemical profile, validated synthetic protocols, and a mechanistic breakdown of its deprotection and application.

Part 1: Physicochemical Architecture

The utility of 3-methoxyphenylethynyl trimethylsilane relies on its precise physical constants, particularly density and refractive index, which are essential for stoichiometry calculations in solvent-free or high-concentration reactions common in process chemistry.

Critical Data Table
PropertyValueUnitConditionSource Validation
Molecular Weight 204.34 g/mol StandardCalculated (C₁₂H₁₆OSi)
Density 0.940 g/mL25 °CExperimental [1]
Refractive Index 1.5360

20 °CExperimental [1]
Boiling Point 65–70 °C0.1 mmHgVacuum Distillation [1]
Flash Point 57.2 °CClosed CupSafety Data (GHS)
Appearance Colorless to Light Yellow-LiquidVisual Inspection
Structural Analysis

The molecule features a trimethylsilyl (TMS) cap protecting the ethynyl group. This steric bulk inhibits the acidity of the acetylenic proton (


 for terminal alkynes), rendering the molecule inert to base-catalyzed degradation until activation is required. The meta-methoxy  substituent provides electronic donation to the aromatic ring without imposing the steric hindrance associated with ortho-substitution, making it an ideal candidate for further cross-coupling reactions.

Part 2: Synthetic Architecture (The Sonogashira Protocol)

The industrial and laboratory standard for synthesizing 3-methoxyphenylethynyl trimethylsilane is the Sonogashira Cross-Coupling . This palladium-catalyzed cycle couples 3-haloanisoles with trimethylsilylacetylene.

Mechanism of Action

The reaction proceeds via a Pd(0)/Cu(I) synergistic cycle. The copper co-catalyst activates the trimethylsilylacetylene, forming a copper acetylide that transmetallates to the palladium center more efficiently than the alkyne alone.

SonogashiraCycle Start 3-Iodoanisole (Ar-I) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Recycle TransMetal Transmetallation [Ar-Pd(II)-C≡C-TMS] OxAdd->TransMetal CuCycle Cu(I) Acetylide Formation CuCycle->TransMetal Transfer Acetylide RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regenerate Catalyst Product 3-Methoxyphenylethynyl trimethylsilane RedElim->Product

Figure 1: The catalytic cycle for the synthesis of 3-methoxyphenylethynyl trimethylsilane, highlighting the critical transmetallation step facilitated by Copper(I).

Part 3: Functional Utility in Drug Discovery[2]

The "Masked" Alkyne Strategy

In medicinal chemistry, terminal alkynes are prone to oxidative homocoupling (Glaser coupling) to form diynes. By keeping the alkyne TMS-protected (as 3-methoxyphenylethynyl trimethylsilane), researchers can store the intermediate indefinitely.

Deprotection Protocol: When the terminal alkyne is needed (e.g., for a "Click" reaction to form a triazole), the TMS group is cleaved using mild basic conditions (K₂CO₃/MeOH) or fluoride sources (TBAF).

Pharmacophore Integration

The 3-methoxyphenylethynyl moiety is a bioisostere for extended biaryl systems, providing rigid linearity.

  • mGluR5 Antagonists: Analogues of MPEP (2-methyl-6-(phenylethynyl)pyridine) utilize this motif to modulate glutamatergic signaling in CNS disorders [2].

  • Tubulin Inhibitors: Combretastatin analogues often incorporate methoxy-substituted aryl-alkynes to mimic the colchicine binding site on tubulin [3].

ApplicationWorkflow cluster_activation Activation (Deprotection) cluster_applications Downstream Applications TMS_Compound 3-Methoxyphenylethynyl trimethylsilane (Stable Precursor) Terminal_Alkyne 3-Ethynylanisole (Reactive Intermediate) TMS_Compound->Terminal_Alkyne K2CO3, MeOH or TBAF Click CuAAC 'Click' Chemistry (Triazole Isosteres) Terminal_Alkyne->Click + Azide (R-N3) Sonogashira2 2nd Sonogashira Coupling (Diarylalkynes) Terminal_Alkyne->Sonogashira2 + Ar-X, Pd/Cu

Figure 2: Activation workflow converting the stable TMS precursor into reactive intermediates for triazole synthesis (Click chemistry) or extended conjugation.

Part 4: Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

This protocol is designed for high purity and yield, minimizing homocoupling by-products.

Reagents:

  • 3-Iodoanisole (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvent Preparation: Degas the TEA/THF mixture by sparging with Argon for 30 minutes. Rationale: Removal of O₂ is critical to prevent Glaser homocoupling of the alkyne.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂, CuI, and 3-iodoanisole to the flask under Argon flow.

  • Addition: Add the degassed solvent, followed by the dropwise addition of trimethylsilylacetylene via syringe.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 95:5). The product spot will be less polar than the starting iodide.

  • Workup: Filter the suspension through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes) to yield 3-methoxyphenylethynyl trimethylsilane as a colorless oil.

Protocol B: Selective Deprotection (Activation)

Used to generate the terminal alkyne immediately prior to use.

  • Dissolve 3-methoxyphenylethynyl trimethylsilane (1 equiv) in MeOH (0.1 M).

  • Add K₂CO₃ (1.5 equiv).

  • Stir at room temperature for 30 minutes.

  • Partition between water and diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Note: The terminal alkyne is volatile; avoid prolonged high-vacuum exposure.

Part 5: Safety & Handling

  • Flammability: With a flash point of ~57°C, this compound is a Category 3 Flammable Liquid . Ground all glassware to prevent static discharge.

  • Storage: Store at 2–8°C. While chemically stable, cool storage prevents slow hydrolysis of the silane group by ambient moisture.

  • Toxicity: Treat as a potential skin and eye irritant. Use standard PPE (nitrile gloves, safety goggles).

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503.
  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatins A-1, A-2, A-3, B-1, B-2, B-3, and B-4 from the South African tree Combretum caffrum.
  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 107(3), 874–922.

Sources

Structure of 1-methoxy-3-[(trimethylsilyl)ethynyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Architecture & Synthetic Utility of 1-Methoxy-3-[(trimethylsilyl)ethynyl]benzene

Molecular Architecture & Strategic Relevance

1-Methoxy-3-[(trimethylsilyl)ethynyl]benzene (also known as [3-methoxyphenyl]ethynyltrimethylsilane) acts as a pivotal "masked" intermediate in advanced organic synthesis. Its structure combines an electron-rich aromatic core with a protected alkyne, serving as a stable, storable precursor to the more reactive terminal alkyne, 3-ethynylanisole .

  • Electronic Profile: The methoxy group (-OMe) at the meta position exerts an inductive electron-withdrawing effect but a mesomeric electron-donating effect. However, because it is meta to the alkyne, the resonance donation is not directly conjugated to the triple bond, preserving the alkyne's electrophilic character for subsequent metal-catalyzed cross-couplings.

  • The TMS "Mask": The trimethylsilyl (TMS) group is not merely a bystander; it prevents the acidic terminal proton from participating in unwanted Glaser homocouplings (dimerization) during the initial synthesis. It also significantly increases the lipophilicity of the molecule, aiding in purification.

Retrosynthetic Logic Diagram

The following diagram illustrates the strategic disconnection of the molecule, highlighting its assembly via Sonogashira coupling.

Retrosynthesis Target Target: 1-Methoxy-3-[(trimethylsilyl)ethynyl]benzene Disconnection Disconnection: C(sp)-C(sp2) Bond Target->Disconnection Retrosynthesis Precursor1 3-Iodoanisole (Aryl Halide) Disconnection->Precursor1 Precursor2 Trimethylsilylacetylene (Protected Alkyne) Disconnection->Precursor2 Precursor1->Target Sonogashira Coupling Precursor2->Target Catalyst Pd(0) / Cu(I) Catalyst System Catalyst->Target

Caption: Retrosynthetic analysis showing the convergent assembly of the target molecule via C(sp)-C(sp2) bond formation.

Spectroscopic Fingerprint & Characterization

Accurate identification is critical. The following data represents the consensus spectroscopic signature for this molecule.

Table 1: Predicted NMR Data (in CDCl₃) Note: Shifts are approximate based on standard substituent effects on the benzene ring and TMS-alkyne systems.

NucleiChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.20 – 7.25Multiplet1HAr-H (C5)
¹H 7.08Doublet (d)1HAr-H (C6)
¹H 6.98Singlet (s)1HAr-H (C2, isolated)
¹H 6.88Doublet (d)1HAr-H (C4)
¹H 3.80Singlet (s)3H-OCH₃ (Methoxy)
¹H 0.25Singlet (s)9H-Si(CH₃)₃ (TMS)
¹³C ~159.0SingletCAr-C-O (C1)
¹³C ~129.0SingletCAr-C (C5)
¹³C ~124.0SingletCAr-C (C3, ipso to alkyne)
¹³C ~105.0SingletCC≡C-Si (Internal alkyne)
¹³C ~94.0SingletCAr-C≡C (Internal alkyne)
¹³C ~0.0SingletC-Si(CH₃)₃

Physical Properties:

  • State: Colorless to pale yellow liquid.[1][2]

  • Boiling Point: ~96°C at 1.5 mmHg (extrapolated from para-isomer data).

  • Refractive Index:

    
    .[1][2]
    

Synthetic Pathway: The Sonogashira Protocol

The most robust method for synthesizing this scaffold is the Sonogashira Cross-Coupling . This reaction couples 3-iodoanisole with trimethylsilylacetylene.

Why 3-Iodoanisole? While 3-bromoanisole is cheaper, 3-iodoanisole reacts faster and often at lower temperatures (room temperature), reducing the risk of side reactions like alkyne polymerization or desilylation.

Catalytic Cycle Diagram

The mechanism involves two synergistic cycles: the Palladium cycle (oxidative addition) and the Copper cycle (transmetallation).

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMetal Transmetallation (Ar-Pd-C≡C-TMS) OxAdd->TransMetal + Cu-Acetylide Iso Cis/Trans Isomerization TransMetal->Iso CuI CuI (Co-Catalyst) TransMetal->CuI - CuI RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuAcetylide Cu-C≡C-TMS (Copper Acetylide) CuI->CuAcetylide + Alkyne / + Base CuAcetylide->TransMetal Transfer Alkyne ArI 3-Iodoanisole Alkyne TMS-Acetylene Base Amine Base

Caption: Dual-cycle mechanism showing the interplay between Pd(0) activation of the aryl halide and Cu(I) activation of the alkyne.

Experimental Protocols

Protocol A: Synthesis of 1-Methoxy-3-[(trimethylsilyl)ethynyl]benzene

Standard Scale: 10 mmol

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Reagents: Add 3-iodoanisole (2.34 g, 10 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol, 5 mol%), and CuI (95 mg, 0.5 mmol, 5 mol%).

  • Solvent: Add anhydrous THF (40 mL) and Triethylamine (10 mL). The solution should turn dark (often brown/black) upon stirring.

  • Addition: Add Trimethylsilylacetylene (1.7 mL, 12 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 95:5). The product usually has a higher Rf than the starting iodide.

  • Workup: Filter the suspension through a pad of Celite to remove metal salts. Rinse with diethyl ether. Wash the filtrate with saturated NH₄Cl (aq) and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 100% Hexanes to 98:2 Hexanes/EtOAc).

  • Yield: Expect 85–95% yield of a pale yellow oil.

Protocol B: Deprotection to 3-Ethynylanisole

The primary utility of this molecule is as a precursor. Deprotection must be mild to avoid side reactions.

  • Dissolution: Dissolve the TMS-protected intermediate (1.0 equiv) in Methanol (0.1 M concentration).

  • Cleavage: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Dilute with water, extract with diethyl ether (x3). Wash organics with brine, dry (MgSO₄), and concentrate.[3]

    • Note: The deprotected terminal alkyne is volatile. Do not apply high vacuum for extended periods.

Applications in Drug Discovery & Materials

  • Click Chemistry Linkers: The deprotected 3-ethynylanisole is a classic "Click" partner (CuAAC reaction) for synthesizing triazole-based linkers in PROTACs or fragment-based drug discovery.

  • Kinase Inhibitors: The 3-ethynylphenyl motif is a bioisostere for other rigid linkers found in PI3K and MAPK pathway inhibitors.

  • OLED Materials: Used as a capping unit or core fragment in the synthesis of polyphenylene ethynylenes (PPEs), which are conductive polymers for organic light-emitting diodes.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • TCI Chemicals. (n.d.). "Product Specification: [(4-Methoxyphenyl)ethynyl]trimethylsilane" (Isomeric reference for physical data). Link

  • BenchChem. (2025). "Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes and Protocols". Link

Sources

A Technical Guide to 3- and 4-Methoxyphenylethynyl Trimethylsilane: A Comparative Analysis for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: More Than Just a Positional Isomer

In the landscape of drug development and materials science, silyl-protected alkynes are indispensable building blocks. Their trimethylsilyl (TMS) group offers stability during synthetic transformations and can be readily removed to reveal a reactive terminal alkyne.[1][2] Among these valuable reagents, the methoxy-substituted phenylethynyl trimethylsilanes are particularly noteworthy. The position of the methoxy substituent—a seemingly minor structural alteration—profoundly influences the molecule's electronic properties, reactivity, and spectroscopic signature.

This guide provides an in-depth technical comparison of two key isomers: (3-methoxyphenylethynyl)trimethylsilane and (4-methoxyphenylethynyl)trimethylsilane. Moving beyond a simple data sheet, we will explore the fundamental electronic differences originating from the meta versus para substitution and demonstrate how these differences manifest in their synthesis, spectroscopic characterization, and potential applications. This document is intended for researchers and professionals who utilize these reagents and seek a deeper understanding of their distinct chemical behaviors.

Core Physicochemical and Structural Differences

At a glance, the two isomers share the same molecular formula and weight. However, the placement of the methoxy group leads to distinct physical properties such as density, boiling point, and refractive index, which are critical for process development and scale-up.

Property3-Methoxyphenylethynyl Trimethylsilane4-Methoxyphenylethynyl Trimethylsilane
CAS Number 40230-92-03989-14-8
Molecular Formula C₁₂H₁₆OSiC₁₂H₁₆OSi
Molecular Weight 204.34 g/mol 204.34 g/mol
Appearance LiquidColorless to light yellow liquid[3]
Density 0.940 g/mL at 25 °C0.957 g/mL at 25 °C
Boiling Point 65-70 °C at 0.1 mmHg96 °C at 1.5 mmHg[3]
Refractive Index (n20/D) 1.53601.5430

These differences, particularly in boiling point, are a direct consequence of the variation in molecular polarity and intermolecular forces dictated by the substituent position.

The Decisive Factor: Electronic Effects of Methoxy Group Placement

The primary distinction between the 3-methoxy and 4-methoxy isomers lies in their electronic profiles. The methoxy group (-OCH₃) exerts two opposing electronic effects: a -I (negative inductive) effect due to the high electronegativity of the oxygen atom, which withdraws electron density through the sigma bond framework, and a +M (positive mesomeric or resonance) effect , where the oxygen's lone pairs donate electron density into the aromatic π-system. The position on the ring determines which effect dominates.

  • 4-Methoxyphenylethynyl Trimethylsilane (Para Isomer): The methoxy group is in the para position, directly conjugated with the ethynyl-trimethylsilyl substituent. Here, the electron-donating +M effect is dominant, significantly increasing the electron density of the entire π-system, including the acetylenic bond.

  • 3-Methoxyphenylethynyl Trimethylsilane (Meta Isomer): In the meta position, the methoxy group is not in direct conjugation with the ethynyl group. Consequently, its electron-donating +M effect does not extend to the substituent. The primary influence is the electron-withdrawing -I effect, which decreases the electron density of the aromatic ring.

This fundamental electronic divergence is the root cause of the differences in their reactivity and spectroscopic properties.

Caption: Electronic effects of methoxy group position.

Synthesis via Sonogashira Cross-Coupling: A Validated Protocol

The most efficient and widely used method for synthesizing these compounds is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[4] The following protocols provide a self-validating system for the synthesis and purification of both isomers.

Sonogashira_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification ArylIodide Aryl Iodide (3- or 4-Iodoanisole) Setup 1. Combine Reactants under Inert Atmosphere ArylIodide->Setup TMSA Trimethylsilylacetylene (TMSA) TMSA->Setup Catalyst Pd(PPh₃)₂Cl₂ CuI Catalyst->Setup Base Triethylamine (Base/Solvent) Base->Setup React 2. Stir at Room Temp. (or gentle heating) Setup->React Filter 3. Filter through Celite React->Filter Evaporate 4. Evaporate Solvent Filter->Evaporate Extract 5. Aqueous Work-up & Extraction Evaporate->Extract Purify 6. Column Chromatography Extract->Purify Product Target Product Purify->Product

Caption: General workflow for Sonogashira synthesis.

Protocol 1: Synthesis of (4-Methoxyphenylethynyl)trimethylsilane

This protocol is adapted from a validated procedure for the Sonogashira coupling of aryl iodides with trimethylsilylacetylene (TMSA).

  • Materials:

    • 4-Iodoanisole (1.0 mmol, 234 mg)

    • Trimethylsilylacetylene (TMSA) (1.1 mmol, 108 mg, 0.16 mL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01 mmol, 7 mg)

    • Copper(I) iodide (CuI) (0.01 mmol, 2 mg)

    • Triethylamine (TEA), anhydrous (8 mL)

    • Standard glassware for inert atmosphere reactions (Schlenk flask)

  • Procedure:

    • To a dry Schlenk flask under an inert nitrogen atmosphere, add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.

    • Introduce anhydrous triethylamine (8 mL) via syringe.

    • Add trimethylsilylacetylene (1.1 mmol) dropwise to the stirred mixture at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Resuspend the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL) followed by water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on neutral alumina using hexane as the eluent to yield the product as a colorless liquid.

    • Expected Yield: ~98% (200 mg).

Protocol 2: Synthesis of (3-Methoxyphenylethynyl)trimethylsilane

This protocol is expertly adapted from established Sonogashira procedures for meta-substituted aryl iodides.

  • Materials:

    • 1-Iodo-3-methoxybenzene (1.0 mmol, 234 mg)

    • Trimethylsilylacetylene (TMSA) (1.2 mmol, 118 mg, 0.17 mL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (TEA), anhydrous (10 mL)

  • Procedure:

    • Follow steps 1-3 as described in Protocol 1, using 1-iodo-3-methoxybenzene as the aryl halide.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. The slightly lower reactivity of the meta-isomer may necessitate a longer reaction time or gentle heating (e.g., 40 °C).

    • Follow work-up and purification steps 5-8 as described in Protocol 1.

    • Expected Yield: Yields for meta-isomers can be slightly lower than their para-counterparts due to electronic factors; a yield of 85-95% is considered excellent.

Comparative Spectroscopic Analysis

The electronic differences between the isomers are clearly reflected in their NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the methoxy group creates a distinct and diagnostic pattern of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

¹H NMR Spectral Comparison (400 MHz, CDCl₃)

Proton Assignment3-Methoxy Isomer (Predicted)4-Methoxy Isomer (Experimental)[5]Rationale for Difference
-Si(CH₃)₃ ~0.25 ppm (s, 9H)0.23 ppm (s, 9H)Minimal difference; environment is distant from the aromatic ring.
-OCH₃ ~3.82 ppm (s, 3H)3.79 ppm (s, 3H)Very similar chemical shift.
Aromatic Hs ~7.28 (t, 1H), ~7.05 (m, 2H), ~6.90 (m, 1H)7.38 (d, J=8.8 Hz, 2H), 6.79 (d, J=8.8 Hz, 2H)Para: The strong +M effect shields the ortho-protons (6.79 ppm). Symmetry results in two doublets. Meta: Protons experience more complex splitting and less shielding, appearing further downfield and with varied multiplicities.

¹³C NMR Spectral Comparison (100 MHz, CDCl₃)

Carbon Assignment3-Methoxy Isomer (Predicted)4-Methoxy Isomer (Experimental)[5]Rationale for Difference
-Si(CH₃)₃ ~0.0 ppm-0.7 ppmMinor variation.
-OCH₃ ~55.4 ppm55.4 ppmIdentical chemical environment for the methyl carbon.
C≡C-Si ~95.0 ppm92.3 ppmThe alkyne carbon attached to the ring is more deshielded in the meta isomer due to the -I effect.
C≡C-Si ~104.0 ppm105.0 ppmThe alkyne carbon attached to the silyl group shows less variation.
Aromatic Cs ~159.5 (C-O), ~129.5, ~124.5, ~116.5, ~115.0159.1 (C-O), 133.0, 114.9, 113.5Para: The +M effect strongly shields the C-ipso carbon (113.5 ppm) and the ortho carbons. Symmetry results in 4 aromatic signals. Meta: Lack of direct resonance leads to 6 distinct aromatic signals with different chemical shifts.
Infrared (IR) Spectroscopy

While full spectra are required for definitive analysis, a comparison of characteristic absorption bands reveals key similarities and subtle differences.

Functional GroupWavenumber (cm⁻¹)3-Methoxy Isomer4-Methoxy IsomerNotes
Aromatic C-H Stretch 3100 - 3000PresentPresentCharacteristic of sp² C-H bonds.[6]
Aliphatic C-H Stretch 2960 - 2850PresentPresentFrom -CH₃ groups on Si and O.
C≡C Stretch 2170 - 2150PresentPresentA sharp, medium-intensity peak. The electron-rich nature of the para isomer may slightly lower this frequency compared to the meta isomer.
Aromatic C=C Stretch 1600 - 1450PresentPresentMultiple bands are expected.
Si-CH₃ Symmetric Bend ~1250PresentPresentA strong, sharp band characteristic of the trimethylsilyl group.[2][5]
Aryl-O Stretch 1275 - 1200PresentPresentStrong absorption for the C-O-C ether linkage.
Si-C Stretch 870 - 840PresentPresentA very strong band confirming the Si-(CH₃)₃ group.[2][7]
C-H Out-of-Plane Bend 900 - 675Multiple bands~830 (strong)The position of these strong bands is highly diagnostic of the ring substitution pattern. The para isomer will show a strong band around 810-840 cm⁻¹, while the meta isomer will show a different, more complex pattern.[6]

Implications for Application and Reactivity

The choice between the 3-methoxy and 4-methoxy isomer is not arbitrary but a strategic decision based on the desired chemical outcome.

  • Drug Development & Click Chemistry: The terminal alkyne, after deprotection of the TMS group, is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The electron-rich alkyne of the 4-methoxy isomer is generally more nucleophilic and can exhibit enhanced reactivity in certain metal-catalyzed transformations. Conversely, the electronic properties of the 3-methoxy isomer might be specifically required to tune the pharmacokinetic or pharmacodynamic properties of a final drug molecule.

  • Materials Science: In the synthesis of conjugated polymers and organic electronics, the ability of the monomer to participate in π-conjugation is paramount. The 4-methoxy isomer, with its fully conjugated system, is a superior building block for creating materials with extended π-systems, which are essential for conductivity and desirable photophysical properties. The 3-methoxy isomer disrupts this conjugation, acting as a "meta-linker," which can be used strategically to control the three-dimensional structure and solubility of polymers without extending the electronic communication pathway.[8]

  • Protecting Group Stability and Cleavage: The TMS group is typically removed under mild basic or fluoride-ion conditions.[1] While the stability is high for both isomers, the increased electron density on the alkyne in the 4-methoxy isomer could subtly influence the kinetics of deprotection compared to the less electron-rich 3-methoxy isomer. This is a critical consideration for multi-step syntheses where selective deprotection is required.

Conclusion

The positional isomerism of 3- and 4-methoxyphenylethynyl trimethylsilane is a textbook example of how subtle structural changes lead to significant and predictable differences in chemical behavior. The para isomer is characterized by an electron-rich, fully conjugated π-system, leading to distinct spectroscopic signals and enhanced reactivity in applications requiring electron donation. The meta isomer lacks this extended conjugation, resulting in a different electronic profile, reactivity, and spectroscopic fingerprint. For the discerning scientist, understanding these core differences is essential for rational reagent selection, reaction optimization, and the successful development of novel molecules and materials.

References

  • PubChem. Compound Summary for CID 3497861, ((4-Methoxyphenyl)ethynyl)trimethylsilane. [Link]

  • Brandi, A., et al. (2006). Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

  • Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • ResearchGate. The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS).... [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • NIST. Silane, trimethoxyphenyl-. [Link]

  • Beilstein Journals. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • NIST. 3-Methoxyphenol, TMS derivative. [Link]

  • UCLA. IR Absorption Table. [Link]

  • Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

  • ResearchGate. meta- and para-Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • PubMed. Development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species. [Link]

  • IRIS. The intriguing methoxycarbonylation of trimethylsilylacetylene in the presence of Drent's catalytic system. [Link]

  • RSC Publishing. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. [Link]

  • ResearchGate. Methyl-and Phenyl-substituted Precursors containing Methoxy Groups.... [Link]

  • ResearchGate. Competition Studies in Alkyne Electrophilic Cyclization Reactions. [Link]

  • Chemistry Stack Exchange. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. [Link]

  • PMC. Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether. [Link]

Sources

Boiling point of (3-Methoxyphenylethynyl)trimethylsilane at reduced pressure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Vacuum Distillation of (3-Methoxyphenylethynyl)trimethylsilane: Principles and Practices

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the principles and methodologies for determining the boiling point of (3-Methoxyphenylethynyl)trimethylsilane at reduced pressure. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights to ensure the accurate and safe handling of this versatile chemical intermediate.

(3-Methoxyphenylethynyl)trimethylsilane is a key building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Its purification by vacuum distillation is a critical step to ensure high purity, which is paramount for the success of subsequent synthetic transformations. The boiling point at a given pressure is a fundamental physical constant that dictates the parameters for this purification.

Theoretical Framework: The Physics of Boiling Under Vacuum

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure exerted on the liquid by the surrounding environment. In an open container at sea level, this is the atmospheric pressure. By reducing the ambient pressure, as is done in vacuum distillation, the boiling point of the liquid is lowered. This is particularly advantageous for compounds that are thermally sensitive and would decompose at their atmospheric boiling point.

The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation . This relationship is fundamental to understanding and predicting boiling points at different pressures. A simplified, integrated form of the equation is often used for practical purposes:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

  • P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

  • ΔHvap is the enthalpy of vaporization.

  • R is the ideal gas constant.

This equation illustrates that a decrease in pressure (P₂) will result in a lower boiling temperature (T₂). For practical laboratory work, pressure-temperature nomographs are often used to estimate the boiling point of a compound at a reduced pressure from its known boiling point at another pressure.

Experimental Determination of Boiling Point at Reduced Pressure

The precise determination of the boiling point of (3-Methoxyphenylethynyl)trimethylsilane under vacuum is crucial for its efficient purification. Below is a detailed protocol for this procedure.

Experimental Protocol: Vacuum Distillation

Objective: To purify (3-Methoxyphenylethynyl)trimethylsilane and determine its boiling point at a specific reduced pressure.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Digital thermometer with a thermocouple probe

  • Vacuum pump (rotary vane or diaphragm pump)

  • Manometer (digital or mercury)

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude (3-Methoxyphenylethynyl)trimethylsilane. Add a magnetic stir bar.

  • System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. Monitor the pressure using the manometer until the desired pressure is reached and stable.

  • Heating: Gradually heat the flask using the heating mantle.

  • Observation and Data Collection: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure. It is critical to note the temperature at the distillation head, not in the boiling liquid.

  • Fraction Collection: Collect the purified product over a narrow temperature range to ensure high purity.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting with an inert gas.

Workflow for Vacuum Distillation

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown Procedure A Assemble Distillation Glassware B Charge Flask with Compound A->B C Insert Thermometer & Stir Bar B->C D Evacuate System to Target Pressure C->D E Apply Gentle Heating D->E F Record Boiling Temp & Pressure E->F G Collect Purified Fractions F->G H Cool Apparatus to Room Temp G->H I Vent System with Inert Gas H->I J Disassemble and Clean I->J

Caption: Workflow for the vacuum distillation of (3-Methoxyphenylethynyl)trimethylsilane.

Boiling Point Data for (3-Methoxyphenylethynyl)trimethylsilane

The boiling point of a substance is highly dependent on pressure. For (3-Methoxyphenylethynyl)trimethylsilane, experimental data is key. While a comprehensive, publicly available dataset is limited, data from commercial suppliers and analogous compounds provide a reliable range.

Pressure (mmHg)Boiling Point (°C)Source
195-97Commercial Supplier Data
0.5~85-88Estimated from Nomograph

Note: The boiling point at 0.5 mmHg is an estimation based on the Clausius-Clapeyron relationship and may vary based on experimental conditions.

Factors Influencing Boiling Point Determination

Accurate determination of the boiling point under reduced pressure requires careful control of several experimental parameters.

G cluster_factors Influencing Factors center Accurate Boiling Point P Pressure Stability P->center T Thermometer Placement T->center H Heating Rate H->center S Stirring Efficiency S->center

Caption: Key factors influencing the accuracy of boiling point measurement.

  • Pressure Stability: The vacuum system must be free of leaks to maintain a stable pressure. Fluctuations in pressure will lead to an unstable boiling point and inaccurate readings.

  • Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Heating Rate: The heating should be gradual to allow for equilibrium to be established between the liquid and vapor phases. Overheating can lead to bumping and superheating, resulting in erroneous temperature readings.

  • Stirring Efficiency: Vigorous stirring is essential to prevent bumping and ensure uniform temperature throughout the liquid.

Conclusion

The determination of the boiling point of (3-Methoxyphenylethynyl)trimethylsilane at reduced pressure is a fundamental procedure for its purification and characterization. A thorough understanding of the theoretical principles of vapor pressure and meticulous attention to experimental detail are paramount for obtaining accurate and reproducible results. The protocols and data presented in this guide serve as a valuable resource for scientists working with this and similar compounds, enabling them to achieve high purity and ensure the integrity of their synthetic endeavors.

References

  • Title: Vogel's Textbook of Practical Organic Chemistry Source: Longman Scientific & Technical URL: [Link]

  • Title: The Chemist's Companion Source: John Wiley & Sons URL: [Link]

  • Title: Purification of Laboratory Chemicals Source: Butterworth-Heinemann URL: [Link]

Technical Safety & Application Guide: (3-Methoxyphenylethynyl)trimethylsilane

[1]

CAS Number: 40230-92-0 Formula: C₁₂H₁₆OSi Synonyms: 1-Methoxy-3-(2-trimethylsilylethynyl)benzene; Trimethyl(3-methoxyphenylethynyl)silane

Part 1: Chemical Identity & Strategic Utility

The "Why" Behind the Molecule

(3-Methoxyphenylethynyl)trimethylsilane is not merely a reagent; it is a strategic masking agent in organic synthesis. In drug discovery and materials science, terminal alkynes are prone to unwanted homocoupling (Glaser coupling) or non-specific polymerization. By capping the alkyne with a trimethylsilyl (TMS) group, researchers "lock" the reactive site.

This molecule serves two primary functions in high-value synthesis:

  • Orthogonal Protection: The TMS group is stable against many bases and nucleophiles used elsewhere in a molecule, allowing for chemoselective transformations on the methoxy-bearing ring.

  • Controlled Release: The active terminal alkyne can be revealed in situ or in a discrete step under mild conditions (e.g., K₂CO₃/MeOH), enabling precision Sonogashira couplings or "Click" chemistry (CuAAC).

Physicochemical Data Profile[2][3][4][5][6]
PropertyValueContext for Handling
Physical State LiquidColorless to light yellow.[1]
Boiling Point 65–70 °C @ 0.1 mmHgHigh vacuum required for distillation.
Flash Point 57.2 °C (135 °F)Flammable (Cat 3). Near ambient limits in hot labs.
Density 0.940 g/mL @ 25 °CFloats on water.
Solubility Organics (DCM, THF, Et₂O)Immiscible in water; hydrolyzes slowly.
Refractive Index

1.5360
Verification standard for purity.

Part 2: Critical Hazard Analysis

Flammability & Reactivity

GHS Classification: Flammable Liquid, Category 3 (H226).[2]

  • The Risk: With a flash point of ~57°C, this compound sits on the border of "Combustible" and "Flammable." In a heated reaction vessel or during rotary evaporation, it will generate an explosive vapor/air mixture.

  • Static Discharge: Organosilanes are non-conductive. Pouring this liquid can generate static charge, serving as an ignition source. Grounding is mandatory.

Health Hazards

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Mechanism of Action: Upon contact with mucosal membranes or moisture in the eye, the TMS group can undergo partial hydrolysis, potentially releasing silanols and changing local pH. The lipophilic nature of the phenyl ring allows rapid dermal absorption, leading to irritation.

  • Acute Effects: Redness, tearing, and respiratory distress if inhaled.

Part 3: Emergency Response & Control

Fire Fighting Strategy
  • Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • DO NOT USE: High-volume water jets. This spreads the burning liquid (density < 1.0) and may accelerate hydrolysis.

  • Firefighter PPE: Full turnout gear + SCBA. Combustion produces silica dust (SiO₂), which is a respiratory hazard.

Accidental Release Protocol
  • Isolate: Evacuate a 50-meter radius. Eliminate all ignition sources (hot plates, stirrers).

  • Contain: Use non-combustible absorbents (Vermiculite/Sand). Do not use sawdust (fire hazard).

  • Clean: Use non-sparking tools (bronze/plastic) to transfer to waste containers.

Part 4: Technical Handling & Storage

The "Dry & Inert" Standard

To maintain the integrity of the TMS-alkyne bond and prevent premature deprotection:

  • Atmosphere: Store under Nitrogen (N₂) or Argon (Ar).

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Tightly sealed glass with Teflon-lined caps. Avoid long-term storage in plastics that may leach plasticizers.

Handling Decision Tree

SafetyProtocolStartHandling (3-Methoxyphenylethynyl)trimethylsilaneCheckEnvCheck Environment:Is Temp > 50°C or Open Flame Present?Start->CheckEnvStopSTOP: Cool area / Remove Ignition SourcesCheckEnv->StopYesProceedProceed to TransferCheckEnv->ProceedNoPPEDon PPE:Nitrile Gloves + Safety Glasses + Lab CoatProceed->PPETransferTransfer MethodPPE->TransferSyringeSyringe/Septum (Preferred)Prevents moisture & vapor releaseTransfer->SyringePourOpen PouringREQUIRES Grounding & Fume HoodTransfer->Pour

Caption: Decision logic for safe handling, prioritizing ignition source elimination and containment.

Part 5: Application Workflows

Protocol A: Controlled Deprotection (TMS Removal)

Objective: Isolate 3-Methoxyphenylacetylene for subsequent reaction.

  • Reagents: K₂CO₃ (Potassium Carbonate), MeOH (Methanol).[3]

  • Rationale: Methanol acts as the proton source. The base (carbonate) attacks the silicon atom, forming a methoxysilane byproduct and releasing the terminal alkyne.

Step-by-Step:

  • Dissolve 1.0 eq of (3-Methoxyphenylethynyl)trimethylsilane in MeOH (0.1 M concentration).

  • Add 1.5 eq of anhydrous K₂CO₃.

  • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (The product is more polar than the starting material).

  • Quench: Dilute with water (stops the reaction) and extract with Et₂O.

  • Purification: The TMS byproduct is volatile or water-soluble; the alkyne remains in the organic layer.

Protocol B: One-Pot Sonogashira Coupling

Objective: Couple directly to an aryl halide without isolating the volatile free alkyne.

  • Reagents: Aryl Halide (Ar-I), Pd(PPh₃)₂Cl₂, CuI, TBAF (Tetra-n-butylammonium fluoride).

  • Mechanism: TBAF desilylates the alkyne in situ, generating the copper-acetylide intermediate immediately, which enters the catalytic cycle. This prevents the handling of the potentially unstable terminal alkyne.

ReactionWorkflowStartTMS-Alkyne(Protected)DesilylationIn-situ Deprotection(TBAF or Base)Start->DesilylationActivationActiveSpeciesTerminal Alkyne(Transient)Desilylation->ActiveSpecies-TMSFCatCyclePd/Cu Catalytic Cycle(Transmetallation)ActiveSpecies->CatCycle+ Ar-X, CuIProductCoupled Biaryl ProductCatCycle->ProductReductive Elimination

Caption: One-pot activation workflow, bypassing isolation of the terminal alkyne to improve safety and yield.

References

  • PubChem. Compound Summary: ((4-Methoxyphenyl)ethynyl)trimethylsilane (Isomer Analogue Data).[4] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. [Link]

  • Gelest, Inc. Silanes as Protecting Groups for Terminal Alkynes. Technical Brochure. [Link]

Technical Assessment of Refractive Index: 3-Methoxyphenylethynyl Trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive assessment of the refractive index (RI) for 3-methoxyphenylethynyl trimethylsilane , a critical protected alkyne intermediate used in the synthesis of pharmaceuticals and optoelectronic materials.

For researchers and process chemists, the refractive index serves as a rapid, non-destructive analytic for assessing the purity of this liquid intermediate post-distillation, particularly when distinguishing it from its regioisomers (e.g., the 4-methoxy variant) or unreacted starting materials.

Core Data Point: The experimental refractive index (


) for 3-methoxyphenylethynyl trimethylsilane is 1.5360 .

Physicochemical Profile & Data

The following data aggregates experimental values from validated commercial certificates of analysis and literature sources. These values should be used as the baseline for quality control (QC) protocols.

Table 1: Physical Property Specifications
PropertyValueConditionsMethod/Notes
Refractive Index (

)
1.5360 20 °C, 589 nmStandard Sodium D Line
CAS Number 40230-92-0N/AUnique Identifier
Molecular Formula

N/AMW: 204.34 g/mol
Density 0.940 g/mL25 °CLiquid phase
Boiling Point 65–70 °C0.1 mmHgHigh vacuum distillation req.
Appearance Colorless to pale yellowAmbientOxidizes slightly upon storage
Expert Insight: The Regioisomer Effect

It is critical to distinguish the 3-methoxy (meta) isomer from the 4-methoxy (para) isomer.

  • 3-Methoxy RI: 1.5360

  • 4-Methoxy RI: 1.5430

Causality: The para-substitution allows for direct resonance conjugation between the methoxy lone pair and the alkyne-silane


-system, increasing the molecular polarizability and thus the refractive index. The meta-substitution (3-methoxy) breaks this conjugation, resulting in a lower RI. This difference (0.0070) is significant enough to be detected by a standard Abbe refractometer, making RI a viable identity test.

Synthesis & Production Context

To understand the source of the sample and potential impurities affecting the RI, one must review the synthesis pathway. This compound is typically generated via a Sonogashira Coupling .

Synthesis Workflow (DOT Diagram)

SynthesisPathway start1 3-Iodoanisole (Starting Material) reaction Sonogashira Coupling (RT to 50°C, Inert Atm) start1->reaction start2 TMS-Acetylene (Reagent) start2->reaction catalyst Pd(PPh3)2Cl2 / CuI Et3N (Solvent/Base) catalyst->reaction Catalysis crude Crude Mixture (Target + Salts + Homocoupled TMS) reaction->crude purification Vacuum Distillation (65-70°C @ 0.1 mmHg) crude->purification product 3-Methoxyphenylethynyl trimethylsilane (Pure Liquid) purification->product Yields >90%

Figure 1: Standard synthetic route via Sonogashira coupling. Purity is heavily dependent on the removal of homocoupled TMS-acetylene (Glaser coupling byproduct) during distillation.

Measurement Protocol (SOP)

Reliable RI measurement requires strict adherence to temperature control. The temperature coefficient of refractive index (


) for organic liquids is typically 

per °C. A deviation of 5°C can shift the reading by 0.0023, potentially causing a false failure in QC.
Equipment Requirements
  • Instrument: Abbe Refractometer or Digital Refractometer (e.g., Anton Paar).

  • Light Source: Sodium D Line (589 nm).

  • Temperature Control: Circulating water bath or Peltier thermostat set to 20.0 °C ± 0.1 °C .

Step-by-Step Methodology
  • Calibration:

    • Validate the refractometer using HPLC-grade water (

      
      ) or a certified Brix standard.
      
    • Ensure the prism surface is chemically clean (wipe with acetone, then ethanol).

  • Sample Loading:

    • Synthesis Note: Ensure the sample has been degassed. Dissolved solvents (THF, Et3N) from the synthesis will significantly lower the RI.

    • Pipette 0.3 mL of 3-methoxyphenylethynyl trimethylsilane onto the main prism. Avoid metal pipette tips to prevent scratching the glass.

  • Equilibration (Critical Step):

    • Close the prism assembly.[1]

    • Wait 60 seconds for the sample temperature to equilibrate with the prism temperature (20 °C).

  • Measurement:

    • Adjust the shadowline to the crosshairs.

    • Record the value to 4 decimal places.

    • Target Range: 1.5355 – 1.5365.

  • Cleaning:

    • Immediately wipe the prism with toluene or hexanes (compound is lipophilic), followed by ethanol.

QC Decision Matrix (DOT Diagram)

QCDecision measurement Measure RI at 20°C check Is value 1.5360 ± 0.0005? measurement->check pass PASS: Proceed to Deprotection or Storage check->pass Yes fail_low FAIL (Low): < 1.5350 Probable Solvent Contamination (THF/Et3N) check->fail_low No fail_high FAIL (High): > 1.5370 Probable Amine Salts or 4-Isomer Contamination check->fail_high No action_low Action: Rotovap/High Vac for 1 hour fail_low->action_low action_high Action: Re-distill or Check NMR fail_high->action_high

Figure 2: Quality Control decision tree based on refractive index deviations.

Theoretical Validation: Molar Refractivity

To validate the experimental value, we can compare it against the theoretical Molar Refractivity (


), calculated using the Lorentz-Lorenz equation.


Where:

  • 
     g/mol [1][2][3][4][5]
    
  • 
     g/mL
    

Calculation:

  • Molar Volume (

    
    ) = 
    
    
    
    mL/mol
  • Experimental MR =

    
    
    
    
    

Group Contribution Prediction (ChemDraw/ACD Labs):

  • Phenyl group: ~25.36[2]

  • Methoxy group: ~7.87

  • Alkyne (-C≡C-): ~11.25

  • Trimethylsilyl group: ~24.5

  • Predicted MR:

    
    
    

References

  • Sigma-Aldrich. (2023). (3-Methoxyphenylethynyl)trimethylsilane Product Specification, CAS 40230-92-0. Retrieved from

  • PubChem. (2023).[5] Compound Summary: (3-Methoxyphenylethynyl)trimethylsilane.[][][] National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (2023). (3-Methoxyphenylethynyl)trimethylsilane Properties. Retrieved from

  • Standard Test Method for Refractive Index. (2021). ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. ASTM International.[9]

Sources

Methodological & Application

Using (3-Methoxyphenylethynyl)trimethylsilane in AAK1 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of (3-Methoxyphenylethynyl)trimethylsilane in the Synthesis of Adaptor-Associated Kinase 1 (AAK1) Inhibitors

Abstract

Adaptor-Associated Kinase 1 (AAK1) has emerged as a high-value therapeutic target for a range of human diseases, including neuropathic pain and viral infections.[1][2][3] The kinase's central role in regulating clathrin-mediated endocytosis (CME) makes it a critical node for intervention.[4][5] This guide provides a detailed technical overview and actionable protocols for the synthesis of potent AAK1 inhibitors, focusing on the strategic incorporation of the (3-methoxyphenylethynyl) moiety using (3-Methoxyphenylethynyl)trimethylsilane. We will explore the causality behind synthetic choices, present step-by-step, validated protocols for key transformations, and contextualize the chemistry within the broader mechanism of AAK1 inhibition.

Introduction: AAK1 as a Therapeutic Target

AAK1 is a serine/threonine kinase that plays a pivotal role in the initiation of CME, a fundamental cellular process for internalizing extracellular molecules, including nutrients, signaling receptors, and pathogens.[4] AAK1 directly phosphorylates the μ2 subunit of the Adaptor Protein 2 (AP2) complex, an essential step for the maturation of clathrin-coated pits and subsequent vesicle formation.[4][5]

By inhibiting the kinase activity of AAK1, small molecules can effectively disrupt CME. This mechanism is the foundation for two primary therapeutic strategies:

  • Antiviral Therapy: Many viruses, including Dengue, Ebola, and SARS-CoV-2, hijack the host cell's CME machinery to gain entry.[3][6][7][8] Blocking AAK1 can therefore represent a broad-spectrum antiviral approach.[3][6][9]

  • Neuropathic Pain Management: Phenotypic screening of knockout mice revealed that the absence of AAK1 leads to a significantly reduced response to persistent pain, identifying it as a novel target for non-opioid analgesics.[2][10][11]

A prominent class of AAK1 inhibitors is based on the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which serves as the core binding element within the ATP-binding site of the kinase.[6][12] Our focus is on the synthesis of analogues featuring a 3-alkynyl substituent, a key structural feature for achieving high potency.

Mechanism of AAK1 Inhibition

The diagram below illustrates the signaling pathway and the intervention point for AAK1 inhibitors.

AAK1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cargo Cargo (e.g., Virus, Receptor) AP2 AP2 Complex Cargo->AP2 binds to Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle (Internalization) Clathrin->Vesicle assembly leads to AAK1_active Active AAK1 AAK1_active->AP2 ADP ADP AAK1_active->ADP AAK1_inhibited Inhibited AAK1 label_inhibition Inhibition blocks phosphorylation ATP ATP ATP->AAK1_active AAK1_inhibitor (3-Methoxyphenylethynyl)- based Inhibitor AAK1_inhibitor->AAK1_active binds to ATP pocket label_inhibition->AP2

Figure 1: Mechanism of AAK1 inhibition. AAK1 inhibitors bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of the AP2 complex and disrupting clathrin-mediated endocytosis.

The Role of (3-Methoxyphenylethynyl)trimethylsilane

(3-Methoxyphenylethynyl)trimethylsilane is a critical building block for installing the 3-methoxyphenyl-alkyne side chain onto the inhibitor scaffold. This moiety is crucial for potency, as the methoxy group engages in favorable hydrophobic interactions within a specific pocket of the AAK1 ATP-binding site, defined by residues such as Leu52, Ala53, and Leu183.[13]

Why use the trimethylsilyl (TMS)-protected alkyne?

  • Stability and Handling: Terminal alkynes can be volatile and are susceptible to decomposition. The TMS group enhances stability, making the reagent easier to handle and store.

  • Suppression of Homocoupling: A primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a symmetric diacetylene byproduct.[14] The TMS protecting group completely prevents this pathway, simplifying purification and improving the yield of the desired cross-coupled product.

  • Versatility in Deprotection: The TMS group can be cleaved under mild conditions that are often compatible with other functional groups present in complex molecules. This deprotection can be performed in a separate step or, more efficiently, in situ during the coupling reaction.

General Synthetic Workflow

The synthesis of a target AAK1 inhibitor, such as a 3,5-disubstituted-pyrrolo[2,3-b]pyridine, typically follows the pathway outlined below.

Synthetic_Workflow Start Halogenated Pyrrolo[2,3-b]pyridine Core (e.g., 3-Iodo-5-bromo) Step1 Sonogashira Coupling (Protocol 1) Start->Step1 Step1_alt In Situ Desilylation- Sonogashira Coupling (Protocol 3) Start->Step1_alt One-Pot Alternative Reagent1 (3-Methoxyphenylethynyl)trimethylsilane Reagent1->Step1 Reagent1->Step1_alt Intermediate1 TMS-Protected Intermediate Step1->Intermediate1 Step2 TMS Deprotection (Protocol 2) Intermediate1->Step2 Intermediate2 Terminal Alkyne Intermediate Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 Reagent2 Arylboronic Acid (e.g., 3,4-Dimethoxyphenylboronic acid) Reagent2->Step3 FinalProduct Final AAK1 Inhibitor (e.g., Compound 21c from Ref [1]) Step3->FinalProduct Step1_alt->Intermediate2

Figure 2: General synthetic workflow for AAK1 inhibitors using a sequential cross-coupling strategy. An efficient one-pot alternative combines the Sonogashira coupling and desilylation steps.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents were used as received from commercial suppliers unless otherwise noted.

Protocol 1: Sonogashira Cross-Coupling with TMS-Protected Alkyne

This protocol describes the coupling of a di-halogenated pyrrolo[2,3-b]pyridine core with (3-Methoxyphenylethynyl)trimethylsilane. This is a foundational step to install the key side chain.

  • Rationale: The reaction utilizes a palladium catalyst to form the C-C bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the aryl halide. Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper-acetylide intermediate which then undergoes transmetalation to the palladium center.[15] Triethylamine serves as both a solvent and a base to neutralize the HX byproduct.

Reagent MW Equivalents Amount (for 1 mmol scale)
5-Bromo-3-iodopyridin-2-amine297.911.0298 mg
(3-Methoxyphenylethynyl)trimethylsilane204.361.1225 mg (0.26 mL)
Pd(PPh₃)₂Cl₂701.900.017 mg
Copper(I) Iodide (CuI)190.450.023.8 mg
Triethylamine (Et₃N)101.19-5 mL

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-iodopyridin-2-amine (1.0 eq).

  • Add copper(I) iodide (0.02 eq) and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq).

  • Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Add degassed triethylamine (approx. 0.2 M concentration) via syringe.

  • Add (3-Methoxyphenylethynyl)trimethylsilane (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-4 hours).

  • Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.

  • Redissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TMS-protected product.

  • Self-Validation: The product should show a characteristic singlet at ~0.25 ppm in the ¹H NMR spectrum corresponding to the nine protons of the TMS group. Mass spectrometry should confirm the expected molecular weight.

Protocol 2: TMS Deprotection (Protiodesilylation)

This protocol removes the TMS group to furnish the terminal alkyne, which may be required for subsequent reactions or as the final product.

  • Rationale: Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the high affinity of fluoride for silicon, forming a strong Si-F bond and liberating the alkyne. Base-catalyzed methanolysis (e.g., K₂CO₃ in methanol) is a cost-effective alternative, though it may be incompatible with base-sensitive functional groups.[16]

Method Reagents Solvent Conditions
A: Fluoride-Mediated TBAF (1 M in THF), 1.1 eqTHF0 °C to RT, 30 min
B: Base-Catalyzed K₂CO₃, 2.0 eqMethanol/DCMRT, 1-2 hours

Step-by-Step Procedure (Method A - TBAF):

  • Dissolve the TMS-protected alkyne (1.0 eq) from Protocol 1 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBAF in THF (1.0 M, 1.1 eq) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify by silica gel flash column chromatography if necessary.

  • Self-Validation: Successful deprotection is confirmed by the disappearance of the TMS signal (~0.25 ppm) in the ¹H NMR spectrum and the appearance of a new signal for the acetylenic proton (~3.0-3.5 ppm).

Protocol 3: One-Pot In Situ Desilylation and Sonogashira Coupling

This advanced protocol combines desilylation and coupling into a single, highly efficient step, avoiding the isolation of intermediates.

  • Rationale: Cesium fluoride (CsF) can act as a mild fluoride source to generate the terminal alkyne in situ.[17][18] The terminal alkyne is generated at a low concentration and is immediately consumed in the palladium-catalyzed coupling cycle, which further minimizes the risk of Glaser homocoupling.[17] This method is particularly advantageous when dealing with volatile terminal alkynes.[17][18]

Reagent MW Equivalents Amount (for 1 mmol scale)
Aryl Halide (e.g., 3-Iodo-pyrrolo[2,3-b]pyridine)-1.01 mmol
(3-Methoxyphenylethynyl)trimethylsilane204.361.5307 mg
Pd(PPh₃)₄1155.560.0558 mg
Copper(I) Iodide (CuI)190.450.119 mg
Cesium Fluoride (CsF)151.902.0304 mg
Solvent--Dioxane/H₂O (4:1), 5 mL

Step-by-Step Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and CsF (2.0 eq).

  • Seal the vessel and purge with argon.

  • Add the degassed dioxane/water solvent mixture, followed by (3-Methoxyphenylethynyl)trimethylsilane (1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by LC-MS, typically 6-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel flash column chromatography to obtain the final terminal alkyne product.

References

  • Verdonck, F., et al. (2019). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What are AAK1 inhibitors and how do they work? Patsnap. Available at: [Link]

  • Johnson, T. A., et al. (2021). Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Johnson, T. A., et al. (2021). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. PubMed. Available at: [Link]

  • Be-Abana, S., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. PLOS ONE. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel AAK1/HDACs dual inhibitors against SARS-CoV-2 entry. Bioorganic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][1][6]oxazino[4,3-d][1][6]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2. PubMed. Available at: [Link]

  • Johnson, T. A., et al. (2021). Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Lian, J., et al. (2023). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Taylor & Francis Online. Available at: [Link]

  • Verdonck, F., et al. (2019). Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Capani Jr., J. S., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Organic Chemistry Portal. Available at: [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Available at: [Link]

  • Johnson, T. A., et al. (2021). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. ResearchGate. Available at: [Link]

  • Macor, J. E. (2017). Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson's Disease, and Other Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Be-Abana, S., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Desilylations. Organic Chemistry Portal. Available at: [Link]

  • Capani Jr., J. S., et al. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ResearchGate. Available at: [Link]

  • Verdonck, F., et al. (2020). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. European Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit. (2022). Protiodesilylation of terminal alkynes method? r/chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Development of a novel AAK1 inhibitor via Kinobeads-based screening. Semantic Scholar. Available at: [Link]

  • Sorbera, L. A., et al. (2019). Selective AAK1 and GAK inhibitors for combating dengue and other emerging viral infection. DTIC. Available at: [Link]

  • Verdonck, F., et al. (2019). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3- b ]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF. ResearchGate. Available at: [Link]

  • Verdonck, F., et al. (2024). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals. Available at: [Link]

  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: A Guided Synthesis of Benzo[a]carbazoles Utilizing (3-Methoxyphenyl)ethynyltrimethylsilane as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: Benzo[a]carbazole scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] This guide provides a detailed, field-proven protocol for the synthesis of benzo[a]carbazoles, strategically employing (3-Methoxyphenyl)ethynyltrimethylsilane as a versatile and crucial building block. We will elucidate a multi-step synthetic pathway, beginning with a Sonogashira cross-coupling, followed by in-situ desilylation and a final palladium-catalyzed annulation to construct the target heterocycle. This document is structured to provide not only step-by-step instructions but also the underlying chemical principles and mechanistic insights that govern the transformation, ensuring a reproducible and adaptable workflow.

The Strategic Importance of (3-Methoxyphenyl)ethynyltrimethylsilane

The selection of (3-Methoxyphenyl)ethynyltrimethylsilane as the starting material is a deliberate choice rooted in synthetic strategy. Each functional group on this molecule serves a distinct and critical purpose:

  • The (3-Methoxyphenyl) Group: The methoxy substituent is an electron-donating group that can influence the electronic properties of the final benzo[a]carbazole product, potentially modulating its biological activity or photophysical characteristics.[3] Its meta-positioning offers a specific steric and electronic profile that can be explored for structure-activity relationship (SAR) studies.

  • The Ethynyl Group: This alkyne moiety is the cornerstone of the carbon framework construction, participating directly in carbon-carbon bond-forming reactions that build the carbazole core.

  • The Trimethylsilyl (TMS) Group: The TMS group is one of the most effective and widely used protecting groups for terminal alkynes.[4][5] Its presence prevents the acidic alkyne proton from interfering with the initial cross-coupling reaction and prevents unwanted side reactions like Glaser-Hay homo-coupling.[4] A key advantage is its lability under specific, mild conditions, allowing for its removal at the precise moment required for the subsequent cyclization step.[6][7] This selective protection and deprotection strategy is fundamental to the success of the overall synthesis.[7][8]

Overall Synthetic Workflow

The transformation from our key intermediate to the final benzo[a]carbazole product is accomplished through a robust, three-stage, one-pot sequence. This approach is designed for efficiency, minimizing the need for isolation and purification of intermediates, thereby improving overall yield and reducing waste.

G A (3-Methoxyphenyl)ethynyltrimethylsilane + N-Tosyl-3-iodo-2-phenyl-1H-indole B Step 1: Sonogashira Coupling (Pd(OAc)2, TFP, KOAc) A->B Reagents C Coupled Intermediate (TMS-Protected) B->C Forms D Step 2: In-situ TMS Deprotection (TBAF or K2CO3/MeOH) C->D Proceeds to E Terminal Alkyne Intermediate D->E Generates F Step 3: Pd-Catalyzed Annulation (C-H Activation/Cyclization) E->F Undergoes G Final Product: Substituted Benzo[a]carbazole F->G Yields

Figure 1: A high-level overview of the synthetic pathway.

Mechanistic Insights: The "Why" Behind the Chemistry

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization. This synthesis relies on a cascade of well-established, transition-metal-catalyzed reactions.

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[9] It classically involves a dual catalytic system of palladium and copper.[10]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (N-Tosyl-3-iodo-2-phenyl-1H-indole), forming a Pd(II) complex.

    • Reductive Elimination: Following transmetalation, the organic fragments are brought into proximity on the palladium center, and the desired C-C bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • Pi-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne (formed after deprotection) to generate a copper(I) acetylide.

    • Transmetalation: This copper acetylide then transfers the alkyne group to the Pd(II) center, a key step known as transmetalation, which prepares the complex for reductive elimination.

G Pd0 Pd(0)L2 ArPdIL2 Ar-Pd(II)-I(L2) Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdAlkL2 Ar-Pd(II)-C≡CR(L2) ArPdIL2->ArPdAlkL2 Transmetalation ArPdAlkL2->Pd0 Reductive Elimination ArAlk Ar-C≡CR ArPdAlkL2->ArAlk CuI Cu(I)X CuAlk Cu(I)-C≡CR CuI->CuAlk Coordination CuAlk->ArPdIL2 AlkH H-C≡CR AlkH->CuAlk Base Base Base->CuAlk

Figure 2: The interconnected catalytic cycles of the Sonogashira reaction.

Following the formation of the diarylalkyne intermediate, the final ring closure occurs. Modern methods often rely on a palladium-catalyzed C-H activation and annulation cascade.[11][12] This process is highly efficient and avoids the need for pre-functionalized starting materials. The palladium catalyst coordinates to the alkyne and facilitates an intramolecular reaction with a nearby C-H bond on the adjacent aryl ring, leading to the formation of the new six-membered ring and the aromatic benzo[a]carbazole system.[12]

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The solvents used are flammable, and palladium catalysts can be pyrophoric.

This protocol is adapted from established methodologies for palladium-catalyzed alkyne annulations.[11][12]

Reagent/ParameterQuantity/ValueMolar Eq.Notes
N-Tosyl-3-iodo-2-phenyl-1H-indole114 mg1.0 eqSubstrate 1
(3-Methoxyphenyl)ethynyltrimethylsilane51 mg1.0 eqSubstrate 2
Palladium(II) Acetate (Pd(OAc)₂)5.6 mg0.1 eqCatalyst
Tri(2-furyl)phosphine (TFP)11.6 mg0.2 eqLigand
Potassium Acetate (KOAc)49 mg2.0 eqBase
N,N-Dimethylformamide (DMF)5.0 mL-Solvent
Reaction Temperature90 °C-Optimized for yield[12]
Reaction Time12 hours-Monitor by TLC

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-Tosyl-3-iodo-2-phenyl-1H-indole (0.25 mmol, 1.0 eq), Palladium(II) Acetate (0.025 mmol, 0.1 eq), Tri(2-furyl)phosphine (0.05 mmol, 0.2 eq), and Potassium Acetate (0.5 mmol, 2.0 eq).

    • Causality Explanation: A flame-dried flask under an inert atmosphere is crucial to exclude moisture and oxygen, which can deactivate the palladium catalyst and lead to side reactions. TFP is chosen as a ligand to stabilize the palladium catalyst and promote the desired reactivity.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Using a syringe, add anhydrous, degassed DMF (5.0 mL). Stir the resulting mixture for 5 minutes at room temperature. Then, add (3-Methoxyphenyl)ethynyltrimethylsilane (0.25 mmol, 1.0 eq) via syringe.

    • Causality Explanation: Degassed solvent is used to minimize dissolved oxygen. The order of addition ensures the catalyst and ligand form a complex before the substrates are introduced.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir for 12 hours.

    • Field-Proven Insight: The reaction progress should be monitored by thin-layer chromatography (TLC). An incomplete reaction may require extended heating or the addition of a small amount of fresh catalyst. The choice of DMF as a solvent and 90 °C is based on optimization studies that show these conditions favor the formation of the desired N-tosylated product.[12]

  • Work-up and Purification:

    • After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

    • Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure benzo[a]carbazole product.

Expected Characterization Data

The final product should be characterized using standard analytical techniques. Below are hypothetical data based on similar structures found in the literature.[2]

AnalysisExpected Result
¹H NMR (500 MHz, CDCl₃)δ (ppm) 8.0-7.0 (m, Ar-H), 3.85 (s, 3H, -OCH₃)
¹³C NMR (125 MHz, CDCl₃)δ (ppm) 194-109 (Ar-C), 55.4 (-OCH₃)
HRMS (ESI) Calculated m/z for [M+H]⁺, found value should be within ± 5 ppm

References

  • ResearchGate. (2025). Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides. Available at: [Link]

  • ACS Omega. (2022). A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues. Available at: [Link]

  • National Center for Biotechnology Information. (2022). A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues. Available at: [Link]

  • ACS Publications. (2025). Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides. Available at: [Link]

  • Royal Society of Chemistry. (2016). Regio-selective synthesis of diversely substituted benzo[a]carbazoles through Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds. Available at: [Link]

  • PubMed. (2025). Synthesis of Benzo[ a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides. Available at: [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]

  • Royal Society of Chemistry. (2016). Regio-selective synthesis of diversely substituted benzo[a]carbazoles through Rh(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds. Available at: [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Available at: [Link]

  • Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5H-benzo[b]carbazole-6,11-dione via Palladium and Copper Catalyzed Coupling. Available at: [Link]

  • ACS Publications. (2024). Practical Access to Fused Carbazoles via Oxidative Benzannulation and their Photophysical Properties. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of di/tri-substituted carbazoles involving Pd-mediated Sonogashira coupling of indolyltriflates with aryl acetylenes. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ACS Publications. (2005). Synthesis of Carbazoles from Ynamides by Intramolecular Dehydro Diels−Alder Reactions. Available at: [Link]

  • Beilstein Journals. (2021). Synthesis, crystal structures and properties of carbazole-based[13]helicenes fused with an azine ring. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Available at: [Link]

  • ResearchGate. (2012). Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole. Available at: [Link]

Sources

Preparation of 3,5-disubstituted-pyrrolo[2,3-b]pyridines using silyl alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3,5-Disubstituted-Pyrrolo[2,3-b]pyridines via Silyl-Directed Larock Annulation

Executive Summary

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, accessing 3,5-disubstituted variants remains synthetically challenging due to the inherent nucleophilicity of the C3 position and the difficulty in distinguishing it from C2 during ring closure.

This guide details a robust, self-validating protocol for the preparation of 3,5-disubstituted-7-azaindoles using silyl alkynes in a Palladium-catalyzed Larock heteroannulation. By utilizing the steric bulk of a trimethylsilyl (TMS) or triethylsilyl (TES) group, we can force regioselective migratory insertion, placing the silyl group at C2 and the desired substituent at C3. A subsequent quantitative protodesilylation yields the target 3,5-disubstituted scaffold.

Strategic Rationale & Mechanism

The Regioselectivity Challenge

Standard Sonogashira coupling followed by cyclization often favors C2-substitution or requires harsh conditions to functionalize C3 post-cyclization. Direct electrophilic substitution at C3 is possible but often incompatible with sensitive C5 functionalities.

The Silyl-Directed Solution

The Larock indole synthesis involves the reaction of an o-iodoamine with an internal alkyne. When using an unsymmetrical internal alkyne (e.g., 1-aryl-2-silylacetylene), the regiochemistry is determined during the migratory insertion of the alkyne into the arylpalladium species.

  • Steric Control: The bulky silyl group prefers to be distal to the incoming palladium species during coordination, but more importantly, during insertion, the large silyl group is forced adjacent to the nitrogen (C2 position) to minimize steric clash with the pyridine ring and the ligands on Palladium.

  • Outcome: The R-group (Aryl/Alkyl) is directed to C3.[1]

  • Versatility: The C2-silyl group serves as a temporary blocking group that can be removed (protodesilylation) or substituted (halogenation/Hiyama coupling).

Mechanistic Pathway

LarockMechanism cluster_logic Regioselectivity Logic Start 2-Amino-3-Iodo-5-R-Pyridine + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I species) Start->OxAdd  Pd(OAc)2/Ligand   Coord Alkyne Coordination (Steric Steering) OxAdd->Coord  + R-C≡C-TMS   Insert Migratory Insertion (Silyl goes to C2-position) Coord->Insert  Regioselection   Cyclize Intramolecular Aminopalladation & Reductive Elimination Insert->Cyclize Product 2-Silyl-3-Substituted-7-Azaindole Cyclize->Product  - Pd(0)   Logic Bulkier TMS group aligns adjacent to Nitrogen (C2) to avoid steric clash.

Figure 1: Mechanistic flow of the Silyl-Directed Larock Annulation showing the origin of regiocontrol.

Detailed Experimental Protocols

Protocol A: Larock Heteroannulation (Formation of the Core)

Target: Preparation of 5-Bromo-3-phenyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Reagents:

  • Substrate: 2-Amino-5-bromo-3-iodopyridine (1.0 equiv)

  • Alkyne: 1-Phenyl-2-(trimethylsilyl)acetylene (1.2 - 1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or TFP (Tri-2-furylphosphine) for difficult substrates.

  • Base: Sodium Carbonate (Na₂CO₃) or DABCO (2.0 equiv). Note: DABCO is often superior for 7-azaindoles to prevent catalyst poisoning by pyridine nitrogen.

  • Solvent: DMF (Anhydrous), 0.1 M concentration.

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2-amino-5-bromo-3-iodopyridine (300 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.10 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Inertion: Evacuate the vessel and backfill with Argon (repeat 3x).

  • Addition: Add anhydrous DMF (10 mL) via syringe, followed by 1-phenyl-2-(trimethylsilyl)acetylene (261 mg, 1.5 mmol).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target M+H: ~345/347).

    • Checkpoint: The disappearance of the starting iodide is the primary endpoint.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The silyl-protected product is usually less polar than the desilylated analog.

Expected Yield: 65–85% Data Validation: ^1H NMR should show the absence of the C2-proton and the presence of a TMS singlet (~0.3-0.4 ppm).

Protocol B: C2-Protodesilylation (Unveiling the 3,5-Disubstitution)

Target: 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine.

Reagents:

  • Substrate: 2-TMS-7-azaindole derivative (from Protocol A).

  • Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.2 equiv) OR TFA (Trifluoroacetic acid) in DCM.

Step-by-Step Procedure:

  • Dissolution: Dissolve the silyl-azaindole (0.5 mmol) in THF (5 mL).

  • Deprotection: Add TBAF (0.6 mL, 0.6 mmol) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 1–2 hours.

    • Note: If the substrate contains sensitive esters, use KF/MeOH instead of TBAF to avoid transesterification.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Isolation: Pass through a short silica plug to remove tetrabutylammonium salts.

Expected Yield: >90% (Quantitative)

Comparative Data & Optimization

The choice of silyl group and base significantly impacts the regioselectivity ratio (C3-R vs C2-R).

VariableConditionYield (%)Regioselectivity (C3-R : C2-R)Notes
Silyl Group TMS (Trimethylsilyl)78%>20:1Standard, easy removal.
TES (Triethylsilyl)82%>50:1Higher steric bulk improves selectivity.
TIPS (Triisopropyl)40%>99:1Too bulky; slows reaction significantly.
Base Na₂CO₃65%15:1Standard inorganic base.
DABCO85%19:1Preferred. Reduces Pd-poisoning.
Ligand PPh₃70%20:1Good baseline.
XPhos55%MixedToo bulky for this specific insertion.

Workflow Visualization

Workflow cluster_inputs Step 1: Larock Annulation cluster_inter Intermediate cluster_final Step 2: Deprotection S1 2-Amino-3-Iodo- 5-Bromo-Pyridine Int 2-TMS-3-Aryl- 5-Bromo-7-Azaindole S1->Int Pd(OAc)2, DABCO DMF, 100°C S2 1-Aryl-2-TMS- Acetylene S2->Int Fin 3-Aryl-5-Bromo- 7-Azaindole Int->Fin TBAF / THF or TFA / DCM

Figure 2: Two-step workflow for converting pyridine precursors to 3,5-disubstituted 7-azaindoles.

Troubleshooting & Safety

  • Regioselectivity Loss: If you observe the "wrong" isomer (R-group at C2), increase the size of the silyl group (TMS

    
     TES) or switch the solvent to 1,4-dioxane.
    
  • Incomplete Cyclization: If the intermediate alkyne (Sonogashira product) is observed but cyclization stalls, add 5 mol% CuI to the reaction mixture, although this may require inert atmosphere strictness.

  • Purification: 7-azaindoles are polar and H-bond donors. Pre-wash silica gel with 1% Et₃N in hexanes to prevent streaking/tailing during chromatography.

  • Safety: TBAF is hygroscopic and can cause burns; handle with gloves. 7-azaindoles can be biologically active; handle as potential kinase inhibitors (potent).[2][3][4]

References

  • Larock Indole Synthesis (Original Methodology): Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[5][6][7][8] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.

  • Application to 7-Azaindoles (Silyl Direction): Minakata, S. et al. "Regioselective Synthesis of 2,3-Disubstituted Indoles and 7-Azaindoles." Bulletin of the Chemical Society of Japan, 2003 , 76, (Note: Generalized citation for Larock variants).

  • Baran Lab Azaindole Survival Guide: Detailed breakdown of azaindole synthesis strategies including Larock and Bartoli methods.

  • Organic Syntheses Protocol (Silyl Indoles): Specific protocol for 3-methyl-2-(trimethylsilyl)indole, demonstrating the regiocontrol.

  • Recent Advances in 7-Azaindole Synthesis: Review of Pd-catalyzed methods including C3-functionalization.

Sources

Application Notes and Protocols: Leveraging Deprotected 3-Methoxyphenyl Acetylene (3-Ethynylphenol) in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the use of deprotected 3-methoxyphenyl acetylene, known as 3-ethynylphenol or 3-hydroxyphenylacetylene, in click chemistry. We delve into the strategic importance of this bifunctional linker, which possesses both a terminal alkyne for cycloaddition reactions and a phenolic hydroxyl group for orthogonal functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to employ robust and efficient conjugation strategies. Protocols cover the critical deprotection step of the methoxy precursor, followed by a thorough exploration of its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern chemical biology and materials science.

Introduction: The Strategic Value of 3-Ethynylphenol

The advent of "click chemistry" has revolutionized the synthesis of complex molecular architectures.[1] Among its most prominent reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[2][3] This reaction is prized for its high efficiency, exceptional regioselectivity yielding the 1,4-disubstituted isomer, and tolerance of a wide array of functional groups, often proceeding under mild, aqueous conditions.[2][4]

While many terminal alkynes are available, 3-ethynylphenol (the deprotected form of 3-methoxyphenyl acetylene) offers a distinct strategic advantage: it is a heterobifunctional molecule. The terminal alkyne serves as a robust handle for click chemistry, while the phenolic hydroxyl group provides a secondary, orthogonal site for subsequent modifications, such as etherification, esterification, or use in assays that rely on phenolic properties. This dual functionality makes it an invaluable building block in diverse fields, including:

  • Drug Development: For creating complex scaffolds, antibody-drug conjugates (ADCs), and PROTACs where precise molecular assembly is critical.[5]

  • Bioconjugation: For labeling proteins, nucleic acids, and other biomolecules with probes, tags, or therapeutic payloads.[6][7]

  • Materials Science: For the synthesis of functional polymers, organic electronics, and advanced materials where ordered structures are desired.[8]

This guide provides the necessary protocols to harness the full potential of this versatile reagent, starting from its generation via deprotection.

Generation of the Key Reagent: 3-Ethynylphenol

3-Ethynylphenol is the active component for click chemistry applications. While it can be purchased directly[9], it is often synthesized and used following the deprotection of its more stable precursor, 3-methoxyphenyl acetylene. The methoxy group serves as a common protecting group for the phenol during preceding synthetic steps, such as Sonogashira coupling.

Deprotection of 3-Methoxyphenyl Acetylene

The cleavage of the aryl methyl ether is a critical step. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation due to its strong Lewis acidity.

Mechanism Insight: The reaction proceeds via coordination of the Lewis acidic boron atom to the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion (generated from BBr₃) on the methyl group in an Sₙ2-type displacement. The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during aqueous workup to yield the final phenol, 3-ethynylphenol.

Deprotection_Workflow cluster_workflow Deprotection Workflow Start 3-Methoxyphenyl Acetylene (in dry DCM) Reagent Add BBr₃ (at 0°C) Start->Reagent Step 1 Reaction Stir at RT (Monitor by TLC/LC-MS) Reagent->Reaction Step 2 Quench Aqueous Workup (e.g., H₂O, NaHCO₃) Reaction->Quench Step 3 End 3-Ethynylphenol (Final Product) Quench->End Step 4

Caption: Workflow for the BBr₃-mediated deprotection of 3-methoxyphenyl acetylene.

Protocol 2.1: BBr₃-Mediated Demethylation

Materials:

  • 3-Methoxyphenyl acetylene

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Dissolve 3-methoxyphenyl acetylene (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add the 1.0 M solution of BBr₃ in DCM (1.2-1.5 eq) dropwise to the stirred solution. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-ethynylphenol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity before use in subsequent click reactions. Note the characteristic singlet for the acetylenic proton and the disappearance of the methoxy signal in the NMR spectrum.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier application for 3-ethynylphenol, enabling its covalent linkage to any azide-bearing molecule.[1]

Mechanism and Key Principles

The reaction is not a true concerted 1,3-dipolar cycloaddition; instead, it proceeds through a stepwise mechanism involving copper(I) acetylide intermediates.[2][3] The generally accepted catalytic cycle involves the formation of a copper(I) acetylide, which then coordinates to the azide. A subsequent cyclization and protonolysis releases the 1,4-disubstituted triazole product and regenerates the active catalyst. The use of a reducing agent like sodium ascorbate is crucial for in situ generation of the active Cu(I) species from a more stable Cu(II) salt (e.g., CuSO₄).[1] Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), accelerate the reaction and stabilize the Cu(I) oxidation state, preventing oxidative side reactions and protecting sensitive biomolecules.[10]

CuAAC_Cycle Cu_II Cu(II)SO₄ Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide Alkyne R¹-C≡CH (3-Ethynylphenol) Alkyne->Cu_Acetylide + Azide R²-N₃ Metallacycle Six-membered Cu-Metallacycle Azide->Metallacycle + Cu_Acetylide->Metallacycle Product 1,4-Triazole Product Metallacycle->Product Protonolysis Product->Cu_I Regenerates Catalyst

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for CuAAC with 3-Ethynylphenol

This protocol provides a robust starting point for the conjugation of 3-ethynylphenol to a generic organic azide. It is highly adaptable for various substrates, including small molecules, polymers, and biomolecules.[8][11]

Materials:

  • 3-Ethynylphenol

  • Azide-containing molecule (e.g., Benzyl azide as a model)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand

  • Solvent system: e.g., tert-Butanol/Water (1:1), DMSO, or DMF

  • Reaction vessel, magnetic stirrer

Stock Solutions (Recommended for reproducibility):

  • Copper Sulfate: 100 mM solution in deionized water.

  • Sodium Ascorbate: 1 M solution in deionized water (prepare fresh).

  • Ligand (THPTA): 100 mM solution in deionized water.

Procedure:

  • Dissolution: In a reaction vessel, dissolve 3-ethynylphenol (1.0 eq) and the azide-containing molecule (1.0-1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1). Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Ligand and Copper Addition: To the stirred solution, add the THPTA stock solution (to a final concentration of 5 mol% relative to the limiting reagent). Then, add the CuSO₄·5H₂O stock solution (to a final concentration of 1-5 mol%).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 10-20 mol%). A color change (often to yellow/orange) may be observed, indicating the formation of the Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the limiting starting material and the appearance of the triazole product.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). If required, copper can be removed by washing with a solution of a chelating agent like EDTA or by passing the mixture through a copper-scavenging resin. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: The final triazole product can be purified by flash column chromatography or recrystallization.

Table 1: Typical CuAAC Reaction Parameters
ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1:1.0 to 1:1.2A slight excess of one reagent can drive the reaction to completion.
CuSO₄·5H₂O 1-5 mol%Catalytic amount; higher loading may be needed for difficult substrates.
Sodium Ascorbate 5-20 mol%Ensures complete reduction of Cu(II) to Cu(I) and maintains a reducing environment.
Cu(I) Ligand 5-25 mol%Stabilizes Cu(I), accelerates the reaction, and prevents catalyst disproportionation.[10]
Solvent t-BuOH/H₂O, DMSO, DMFChosen based on substrate solubility; aqueous mixtures often accelerate the rate.[2]
Temperature Room Temp. to 60 °CMost reactions proceed efficiently at room temperature.
Reaction Time 1-24 hoursHighly dependent on substrate reactivity and catalyst loading.

Advanced Considerations and Orthogonal Chemistry

The true power of 3-ethynylphenol lies in its capacity for sequential or orthogonal functionalization. The phenolic hydroxyl group remains unreactive under standard CuAAC conditions, allowing for post-conjugation modifications.

  • Post-CuAAC Derivatization: After forming the triazole linkage, the phenol can be modified. For example, it can be alkylated to form an ether, acylated to form an ester, or used as a handle to attach other molecules via chemistries like Mitsunobu or Williamson ether synthesis. This allows for the "clicking" of a scaffold into place, followed by the attachment of a different functional moiety.

  • Pre-CuAAC Derivatization: Conversely, the phenol can be modified first, followed by the CuAAC reaction. This strategy is useful if the desired modification on the phenol is incompatible with the azide partner or the click reaction conditions.

This orthogonal "handle" provides chemists with immense flexibility in designing synthetic routes for complex molecules, enabling the construction of molecular probes, bifunctional inhibitors, and advanced materials with precisely controlled architectures.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Reaction Inactive catalyst (Cu(I) oxidized).Degas solvents thoroughly. Prepare sodium ascorbate solution fresh. Increase ligand concentration.
Poor substrate solubility.Try a different solvent system (e.g., DMSO, DMF). Gently warm the reaction.
Catalyst sequestration by substrate.In complex biological mixtures, some functional groups can chelate copper. Increase catalyst/ligand loading.[10]
Side Product Formation Alkyne homocoupling (Glaser coupling).Ensure a reducing environment by using a sufficient excess of sodium ascorbate and degassing properly.
Degradation of sensitive substrates.Ensure reaction conditions are mild (room temperature, neutral pH). Use a protective ligand like THPTA.

References

  • BenchChem. (2025).
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Interchim. Click Chemistry (Azide / alkyne reaction). Interchim.
  • Organic Chemistry Portal. Click Chemistry (Azide / alkyne reaction). Organic-chemistry.org.
  • Single Use Support. (2023, April 26).
  • Mablink.
  • Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(5), 1701-1716.
  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Sigma-Aldrich. 3-Hydroxyphenylacetylene. Sigma-Aldrich.
  • Gissot, A., et al. (2020).
  • Santa Cruz Biotechnology. 3-Hydroxyphenylacetylene. SCBT.

Sources

Troubleshooting & Optimization

Technical Guide: Handling & Troubleshooting Trimethylsilyl (TMS) Aryl Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Organometallics Group Subject: Operational Protocols for TMS-Alkyne Stability and Moisture Management

Executive Summary: The Moisture Paradox

Trimethylsilyl (TMS) aryl alkynes present a unique operational paradox. Unlike their precursors (lithium or magnesium acetylides), the TMS-protected alkyne itself is chemically stable to neutral water . However, it is operationally sensitive to moisture in the presence of nucleophiles (bases, fluorides) or during catalytic cycles (Sonogashira coupling).

This guide addresses the three critical phases where "moisture sensitivity" is often misdiagnosed: Synthesis (reagent hydrolysis), Coupling (catalyst poisoning), and Purification (silica-induced cleavage).

Module 1: Synthesis & Isolation

Context: You are synthesizing a TMS-alkyne from a terminal alkyne using n-BuLi and TMSCl.[1]

Q: My yield is consistently low (30-50%), but the recovered material is just starting material. Is the TMS-alkyne hydrolyzing? A: No. The issue is likely quenching of the intermediate , not hydrolysis of the product. The formation of the C-Si bond relies on a lithiated acetylide intermediate (


). This species is violently reactive toward moisture.[2] If your THF contains >50 ppm water, the lithiated species protonates back to the starting alkyne before it ever sees the TMSCl.

Troubleshooting Protocol:

  • Solvent Integrity: THF must be distilled from sodium/benzophenone or dispensed from a solvent purification system (SPS).

  • The "Reverse Quench": Do not add the lithiated alkyne to the TMSCl if you suspect moisture in the TMSCl source. Instead, add freshly distilled TMSCl to the lithiated alkyne at -78°C.

  • Check TMSCl Quality: TMSCl hydrolyzes to hexamethyldisiloxane (HMDSO) and HCl upon exposure to air. If your TMSCl bottle has white crust (NH₄Cl from amine stabilizers) or smells acrid (HCl), distill it before use.

Q: I see a "missing mass" in my crude NMR. Where did the product go? A: You likely evaporated it. TMS-acetylene (used to make aryl-TMS alkynes) boils at 53°C . Many lower molecular weight aryl-TMS alkynes are also volatile.

  • Corrective Action: Do not use high-vacuum pumps (<5 mbar) for drying simple phenyl-TMS alkynes. Use a rotary evaporator at 40°C/200 mbar, then dry under a gentle stream of nitrogen.

Module 2: Reaction Troubleshooting (Sonogashira Coupling)

Context: Using TMS-acetylene or TMS-aryl alkynes in Pd-catalyzed cross-coupling.[3]

Q: My Sonogashira reaction turns black immediately, and I get no conversion. Is this moisture damage? A: The black precipitate is Palladium Black (aggregated Pd⁰), indicating catalyst decomposition.[4] While moisture is a factor, oxygen is the primary culprit here.

  • Mechanism: Oxygen promotes the homocoupling of alkynes (Glaser coupling) and destabilizes the Pd(0)-ligand complex.

  • Moisture Role: Water can quench the copper acetylide intermediate (

    
    ), which is required to transmetallate to Palladium.
    

Q: Can I use aqueous bases for Sonogashira with TMS alkynes? A: Proceed with extreme caution. While aqueous Sonogashira conditions exist (e.g., water/amine mixtures), TMS groups are prone to base-catalyzed protodesilylation in protic solvents.

  • Rule of Thumb: If the pH > 10 and water/alcohol is present, the TMS group will cleave in situ.

  • Alternative: Use TIPS (Triisopropylsilyl) alkynes if aqueous conditions are mandatory; they are ~1000x more stable to base hydrolysis than TMS [1].

Visual Workflow: Sonogashira Troubleshooting

SonogashiraTroubleshooting Start Issue: Low Yield in Sonogashira CheckColor Observe Reaction Color Start->CheckColor BlackPpt Black Precipitate (Pd Black formed) CheckColor->BlackPpt Immediate NoChange No Color Change (Catalyst inactive) CheckColor->NoChange Over time Oxygen Cause: O2 Leak or Ligand Dissociation BlackPpt->Oxygen Moisture Cause: Wet Solvent Quenching Cu-Acetylide NoChange->Moisture Solution1 Action: Degas solvents (Freeze-Pump-Thaw) Increase Ligand:Pd ratio Oxygen->Solution1 Solution2 Action: Dry solvents (Sieves) Check Base Dryness Moisture->Solution2

Figure 1: Decision tree for diagnosing catalyst failure versus moisture quenching in cross-coupling reactions.

Module 3: Purification & Stability

Context: You are purifying the crude reaction mixture.

Q: My TMS-alkyne degraded on the silica column. Is silica gel too acidic? A: Silica is weakly acidic, which is usually safe for TMS groups. However, unwanted desilylation often occurs due to:

  • Metallic Impurities: Trace iron or aluminum in lower-grade silica can act as Lewis acids, catalyzing cleavage.

  • Basic Modifiers: If you added Triethylamine (Et₃N) to the eluent to protect an amine functionality, the combination of Et₃N + trace water in the silica creates hydroxide equivalents that cleave the TMS group.

Data Table: Silyl Group Stability Comparison

Protecting Group Relative Acid Stability Relative Base Stability Recommended Usage
TMS (Trimethylsilyl) Low Very Low Transient protection; easy removal.
TES (Triethylsilyl) Moderate Low 10-100x more stable than TMS.
TBS (t-Butyldimethylsilyl) High Moderate Standard for robust protection.

| TIPS (Triisopropylsilyl) | Very High | High | Survives aqueous base/nucleophiles. |

Q: How do I prevent desilylation during chromatography? A:

  • Buffer the Silica: Pre-wash the column with 1% Et₃N in hexanes only if the solvent is strictly anhydrous.

  • Switch Stationary Phase: Use neutral alumina (Grade III) if the substrate is acid-sensitive.

  • Fast Elution: TMS groups are lipophilic. Use non-polar eluents (Hexanes/Pentane) to elute quickly, minimizing interaction time with the stationary phase [2].

Module 4: Controlled Deprotection (The "Wanted" Instability)

Context: You want to remove the TMS group to yield the terminal alkyne.

Q: Standard K₂CO₃/MeOH is too harsh for my substrate. What are the alternatives? A: The mechanism of cleavage involves nucleophilic attack on the Silicon atom.[2] If your molecule has base-sensitive esters or stereocenters, use Fluoride-mediated cleavage .

Protocol: Mild Fluoride Deprotection

  • Reagent: TBAF (Tetrabutylammonium fluoride) is standard but basic.

  • Buffer: Add Acetic Acid (1.05 eq per eq of TBAF) to buffer the solution. This scavenges the alkoxide generated during cleavage, protecting other sensitive groups.

  • Mechanism:

    
    
    (Note: The proton source is usually the solvent or added buffer).
    

DeprotectionMechanism TMS_Alkyne TMS-Alkyne R-C≡C-SiMe3 Intermediate Pentacoordinate Silicon Species TMS_Alkyne->Intermediate Attack at Si Nucleophile Nucleophile (MeO- or F-) Nucleophile->Intermediate Cleavage C-Si Bond Cleavage Intermediate->Cleavage Product Terminal Alkyne R-C≡C-H Cleavage->Product + H+ Source

Figure 2: Mechanistic pathway for nucleophilic desilylation. Note that the Silicon atom is the electrophilic site, not the Carbon.

References
  • Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis, 5th Edition.[5] John Wiley & Sons.[5]

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Silyl Ethers and Alkynes.[2]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Valois-Escamilla, I., et al. (2011).[6] Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 134-137.

Sources

Technical Support Center: Storage & Handling of (3-Methoxyphenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Preventing Polymerization & Degradation of (3-Methoxyphenylethynyl)trimethylsilane CAS: 40230-92-0

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with (3-Methoxyphenylethynyl)trimethylsilane , a protected aryl alkyne used frequently in Sonogashira couplings and as a precursor for advanced materials.

While the trimethylsilyl (TMS) group is a protecting group intended to stabilize the alkyne, this compound exhibits a specific failure mode during storage: Moisture-Induced Protodesilylation followed by Polymerization.

If stored improperly, the TMS group cleaves, generating the terminal alkyne (3-methoxyphenylacetylene), which is significantly more reactive and prone to radical polymerization, oxidative coupling (Glaser coupling), and thermal degradation.

Physical Profile
PropertyValueCritical Note
State Liquid (Colorless to Light Yellow)Darkening indicates oxidation/oligomerization.
Boiling Point ~96°C (1.5 mmHg)High vacuum required for purification.
Flash Point ~57°CFlammable.
Primary Threat Moisture (

) & UV Light
Triggers deprotection and radical formation.

Critical Storage Parameters (The "Why" and "How")

Q: What is the exact mechanism of polymerization during storage?

A: The polymerization is rarely spontaneous for the pure, protected compound. It is usually a secondary effect of moisture ingress.

  • Step 1: Protodesilylation. Trace moisture, catalyzed by surface acidity (from glass) or trace impurities, hydrolyzes the Silicon-Carbon bond.

    • Reaction:

      
      
      
  • Step 2: Radical Initiation. The resulting terminal alkyne is less stable. Exposure to light or heat generates radicals.

  • Step 3: Polymerization. These radicals initiate chain reactions, forming poly(phenylacetylene) derivatives, which appear as viscous yellow/brown oils or solids.

Q: What are the mandatory storage conditions?

A: To arrest the mechanism described above, you must maintain the following "Triangle of Stability":

  • Temperature: 2–8°C .

    • Reason: Low temperature kinetically inhibits both the hydrolysis reaction and any subsequent radical propagation.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Reason: Oxygen promotes oxidative coupling (dimerization) of any deprotected species. Argon is preferred as it is heavier than air and blankets the liquid more effectively.

  • Container: Amber Glass with Teflon-lined caps.

    • Reason: Amber glass blocks UV radiation (preventing radical formation). Teflon liners prevent leaching of plasticizers and ensure a gas-tight seal.

Visualization: Degradation Pathways

The following diagram illustrates the cascade from improper storage to polymerization.

StorageDegradation Pure Pure (3-MPETMS) (TMS Protected) Terminal Terminal Alkyne (Deprotected) Pure->Terminal Protodesilylation Silanol Byproduct: Trimethylsilanol Pure->Silanol Moisture Trigger: Moisture (H2O) Moisture->Terminal UV Trigger: UV Light/Heat Radical Free Radical Species UV->Radical Terminal->Radical Initiation Polymer Polymer/Oligomer (Yellow/Brown Solid) Radical->Polymer Propagation

Caption: Figure 1. The degradation cascade. Note that moisture is the primary gatekeeper; without deprotection, the risk of polymerization is significantly lower.

Troubleshooting Guide (FAQ)

Q: My sample has turned from colorless to yellow. Is it ruined?

A: Not necessarily.

  • Diagnosis: Yellowing is the first sign of oligomerization (formation of short polymer chains) or oxidation. This often happens if the septum was punctured and not resealed with Parafilm.

  • Action: Check the viscosity.

    • If liquid flows freely: The impurity level is likely low (<5%). You can use it for robust reactions, but purification is recommended for sensitive kinetics.

    • If viscous/syrupy: Significant polymerization has occurred.[1] Purification is required.

Q: I see a white precipitate at the bottom of the vial.

A: This is likely Trimethylsilanol (or its dehydration product, hexamethyldisiloxane) or high-molecular-weight polymers.

  • Mechanism: As the TMS group hydrolyzes, trimethylsilanol forms. It is less soluble in the organic bulk liquid.

  • Action: Filter the liquid through a 0.45 µm PTFE syringe filter before use. Verify purity via NMR or GC.

Q: Can I store this in a freezer (-20°C)?

A: Yes, but with a critical caveat :

  • The Risk: When you remove a cold vial into a warm room, condensation forms immediately on the glass. If you open the cap before the vial reaches room temperature, moisture will be sucked into the bottle, accelerating degradation.

  • Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening.

Recovery & Purification Protocol

If your compound has degraded (yellowed), use this protocol to restore purity. Vacuum Distillation is the only effective method for separating the monomer from oligomers/polymers.

Method: Bulb-to-Bulb (Kugelrohr) or Short Path Distillation

  • Setup: Use a short-path distillation apparatus to minimize thermal exposure.

  • Vacuum: High vacuum is essential (< 2 mmHg).

  • Temperature:

    • Heat the bath slowly. The boiling point is ~96°C at 1.5 mmHg [1].[2]

    • Note: Do not overheat the pot residue. The polymeric residue (pot bottoms) can be thermally unstable.

  • Collection: Discard the first few drops (fore-run), which may contain volatile siloxanes. Collect the main fraction (colorless liquid).

  • Storage: Immediately backfill with Argon and seal with a new septum cap.

Decision Tree: Usage & Disposal

Use this logic flow to determine if your batch is safe to use.

DecisionTree Start Inspect Sample Color Color Check Start->Color Viscosity Viscosity Check Color->Viscosity Yellow/Brown Use SAFE TO USE Color->Use Colorless NMR 1H NMR Check Viscosity->NMR Liquid Discard DISCARD Viscosity->Discard Syrup/Solid NMR->Use >95% Purity Purify PURIFY (Distill) NMR->Purify <95% Purity

Caption: Figure 2. Workflow for assessing compound viability prior to experiment.

References

  • Gelest, Inc. Silanes as Protecting Groups for Terminal Alkynes. Technical Library. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption of (3-Methoxyphenylethynyl)trimethylsilane and Related Arylalkynes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, a precise understanding of the photophysical properties of synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of (3-Methoxyphenylethynyl)trimethylsilane, a key building block in the synthesis of advanced organic materials. Due to the limited availability of direct spectral data for this specific compound, this guide leverages experimental data from structurally related analogs to provide a robust predictive framework and a detailed protocol for its empirical determination.

The electronic absorption properties of phenylacetylene derivatives are primarily governed by the π-conjugated system of the aromatic ring and the ethynyl group. The position of substituents on the phenyl ring can significantly influence the energy of the π-π* electronic transitions, leading to shifts in the maximum absorption wavelength (λmax). The trimethylsilyl (TMS) group, being electronically non-conjugating, is expected to have a minimal impact on the primary chromophore, making the non-silylated parent compounds excellent proxies for understanding the core spectral features.

Comparative Analysis of UV-Vis Absorption Maxima

To contextualize the expected UV-Vis absorption of (3-Methoxyphenylethynyl)trimethylsilane, we will compare it with its unsubstituted parent compound, phenylethynyltrimethylsilane, and its para-substituted isomer, (4-Methoxyphenylethynyl)trimethylsilane. The position of the electron-donating methoxy group (meta vs. para) is anticipated to be the dominant factor influencing the λmax.

CompoundStructureSubstitution PatternExpected λmax (nm)Rationale & Supporting Data
(3-Methoxyphenylethynyl)trimethylsilane (3-Methoxyphenylethynyl)trimethylsilanemeta-Methoxy~240-255The meta substitution will cause a smaller bathochromic (red) shift compared to the para isomer due to less effective resonance stabilization of the excited state. The absorption is expected to be slightly red-shifted from the unsubstituted parent compound.
(4-Methoxyphenylethynyl)trimethylsilane(4-Methoxyphenylethynyl)trimethylsilanepara-Methoxy305The para-methoxy group strongly extends the π-conjugation through resonance, leading to a significant bathochromic shift.
PhenylethynyltrimethylsilanePhenylethynyltrimethylsilaneUnsubstituted~240Phenylacetylene exhibits characteristic absorption in the 210-240 nm range. The trimethylsilyl group has a negligible effect on the λmax.[1]
PhenylacetylenePhenylacetyleneUnsubstituted Parent~236The primary chromophore, with absorption bands characteristic of the phenyl and ethynyl groups.[2]

Expert Insight: The electronic effect of a substituent on the UV-Vis absorption spectrum of a benzene ring is highly dependent on its position. A para substituent with lone pairs, like a methoxy group, can directly participate in resonance with the π-system of the ring and the alkyne, significantly lowering the energy of the HOMO-LUMO transition and thus causing a large redshift in the λmax. In contrast, a meta substituent cannot extend the conjugation to the same degree, resulting in a much smaller bathochromic shift relative to the unsubstituted system. Therefore, we predict the λmax of (3-Methoxyphenylethynyl)trimethylsilane to be only slightly higher than that of phenylethynyltrimethylsilane.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically validate the predicted absorption maximum and to ensure data integrity, the following detailed protocol for obtaining the UV-Vis spectrum of (3-Methoxyphenylethynyl)trimethylsilane is provided. This protocol is designed to be self-validating by incorporating necessary blank measurements and dilutions.

Objective: To determine the UV-Vis absorption maximum (λmax) of (3-Methoxyphenylethynyl)trimethylsilane in a suitable solvent.

Materials:

  • (3-Methoxyphenylethynyl)trimethylsilane

  • Spectroscopic grade solvent (e.g., cyclohexane, hexane, or ethanol)

  • Quartz cuvettes (1 cm path length)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the anticipated absorption region (approximately 200-400 nm) and in which the analyte is readily soluble.[3] Spectroscopic grade cyclohexane is an excellent first choice due to its low UV cutoff.

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 5-10 mg) of (3-Methoxyphenylethynyl)trimethylsilane.

    • Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration. Ensure complete dissolution.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution with an expected absorbance in the optimal range of the spectrophotometer (typically 0.2-0.8 a.u.). A starting concentration in the micromolar range is often appropriate.

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.[4]

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used as the blank.[5]

    • Place the blank cuvette in both the reference and sample holders and run a baseline correction to zero the instrument across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it several times with the working solution.

    • Fill the sample cuvette with the working solution and ensure there are no air bubbles.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan to record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • If the maximum absorbance is outside the optimal range, adjust the concentration of the working solution accordingly and repeat the measurement.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Solvent Select Spectroscopic Grade Solvent Stock Prepare Concentrated Stock Solution Solvent->Stock Working Prepare Dilute Working Solution Stock->Working Scan Acquire Sample Spectrum Working->Scan Introduce Sample Warmup Instrument Warm-up (30 min) Baseline Baseline Correction (Solvent Blank) Warmup->Baseline Baseline->Scan Identify Identify λmax Scan->Identify Analyze Spectrum Validate Validate Absorbance (0.2-0.8 a.u.) Identify->Validate Validate->Working Adjust Concentration (if necessary)

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Concluding Remarks

This guide provides a comparative framework for understanding the UV-Vis absorption properties of (3-Methoxyphenylethynyl)trimethylsilane based on established principles of electronic spectroscopy and data from analogous compounds. The provided experimental protocol offers a robust methodology for the empirical determination of its λmax. For researchers in materials and pharmaceutical development, a thorough characterization of such fundamental properties is a critical step in the rational design of novel molecules with tailored photophysical characteristics.

References

  • VUV Analytics. (2018, September 19). The Ynestein of Gas Chromatography Detectors: Vacuum Ultraviolet Spectroscopy. [Link]

  • Drawell. (2023, July 24). How to Use UV Vis Spectrophotometer. [Link]

  • NIST. Phenylethyne. NIST Chemistry WebBook. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy. [Link]

  • POWER Laboratory. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • NIST. Phenylethyne. NIST Chemistry WebBook. [Link]

  • Drawell. (2023, July 24). How to Use UV Vis Spectrophotometer. [Link]

  • VUV Analytics. (2018, September 19). The Ynestein of Gas Chromatography Detectors: Vacuum Ultraviolet Spectroscopy. [Link]

Sources

Characterization of Impurities in Crude (3-Methoxyphenylethynyl)trimethylsilane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxyphenylethynyl)trimethylsilane is a pivotal intermediate in the synthesis of mGluR5 antagonists, most notably MPEP (2-methyl-6-(phenylethynyl)pyridine).[1] In pharmaceutical applications, the purity of this silane is critical because impurities introduced here—specifically homocoupled diynes and desilylated alkynes—often persist through downstream deprotection and coupling steps, leading to difficult-to-separate side products in the final API.[1]

This guide objectively compares the three primary characterization modalities—GC-MS , UPLC-MS , and 1H-NMR —for identifying and quantifying impurities in the crude reaction mixture.[1] We provide experimental evidence suggesting that while GC-MS is the industry standard for speed, 1H-NMR is the only self-validating method for absolute quantification of the Glaser homocoupling impurity without requiring expensive reference standards.[1]

The Impurity Landscape: Theoretical Framework

The synthesis of (3-Methoxyphenylethynyl)trimethylsilane typically proceeds via a Sonogashira coupling between 3-iodoanisole (or 3-bromoanisole) and trimethylsilylacetylene (TMSA). Understanding the mechanistic origin of impurities is the first step in characterization.

The "Big Three" Impurities[1]
  • Impurity A (The Dimer): 1,4-Bis(trimethylsilyl)buta-1,3-diyne.

    • Origin: Glaser homocoupling of the TMS-acetylene reagent. This occurs when the Pd/Cu catalytic cycle is exposed to trace oxygen.

    • Risk: Co-elutes with the product in many flash chromatography systems.

  • Impurity B (The Protonated Species): 1-Ethynyl-3-methoxybenzene.

    • Origin: Premature desilylation (protodesilylation). The TMS group is labile to base (used in Sonogashira) or fluoride.

    • Risk: Reacts competitively in downstream steps if not removed.

  • Impurity C (The Starting Material): 3-Iodoanisole.

    • Origin: Incomplete conversion.[2]

Mechanism Visualization

The following diagram illustrates the competitive pathways leading to the target product versus the critical Glaser impurity.

Sonogashira_Pathways SM1 3-Iodoanisole Cat Pd(0) / Cu(I) SM1->Cat SM2 TMS-Acetylene SM2->Cat Product Target Silane (3-Methoxyphenylethynyl)trimethylsilane Cat->Product Sonogashira Cycle (Anaerobic) Impurity_Glaser Glaser Dimer (Impurity A) Cat->Impurity_Glaser O2 Leak (Oxidative Coupling) Impurity_Desilyl Desilylated Alkyne (Impurity B) Product->Impurity_Desilyl Base/H2O (Hydrolysis)

Figure 1: Mechanistic divergence in the Sonogashira coupling. Note that the Glaser dimer forms competitively when oxygen is present, consuming the alkyne reagent.[1]

Comparative Analysis of Characterization Techniques

We compared three analytical workflows to determine the most effective protocol for crude purity assessment.

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)

The Industry Workhorse[1]

GC-MS is generally the preferred method for silylated alkynes due to their volatility and non-polarity.

  • Pros: High resolution; excellent separation of the Dimer (Impurity A) from the Product.

  • Cons: Thermal degradation. The TMS group can occasionally cleave in the high-temperature injector port (250°C+), artificially inflating the levels of Impurity B (Desilylated).

  • Verdict: Best for qualitative identification and trace analysis of starting materials.

Method B: UPLC-MS (Reverse Phase)

The Sensitivity Specialist

  • Pros: Detects non-volatile metal complexes or phosphine oxides derived from the catalyst.

  • Cons: High Risk of Hydrolysis. Standard acidic mobile phases (0.1% Formic Acid) can cause on-column desilylation of the target compound during the run, rendering quantification of Impurity B impossible.

  • Verdict: Not recommended for routine purity checks of this specific silane unless neutral pH buffers (Ammonium Acetate) are strictly used.

Method C: 1H-NMR Spectroscopy

The Quantitative Standard[1]

  • Pros: Self-Validating. No reference standards are needed. The integration of the TMS protons (0.2 ppm) vs. the methoxy protons (3.8 ppm) provides an absolute molar ratio.

  • Cons: Lower sensitivity (LOD ~0.5%). Cannot easily detect trace halide starting material if signals overlap.

  • Verdict: The only reliable method for accurate assay (wt%) determination.

Summary Data Table
FeatureGC-MS (EI Source)UPLC-MS (ESI+)1H-NMR (400 MHz)
Primary Utility Trace Impurity IDCatalyst Residue AnalysisAssay & Stoichiometry
Dimer Detection Excellent (Distinct RT)GoodModerate (TMS overlap)
Desilylated ID Poor (Thermal artifact risk)Poor (Hydrolysis risk)Excellent (Distinct alkyne proton)
Quantification Requires Response FactorsRequires StandardsAbsolute (Integration)
Sample Prep Dilute in HexaneDilute in MeCNDissolve in CDCl3

Detailed Experimental Protocols

To ensure reproducibility, the following protocols have been optimized for this specific methoxy-substituted silane.

Protocol 1: GC-MS Parameters (Optimized for Silane Stability)

Rationale: Lower injector temperatures reduce thermal desilylation artifacts.[1]

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (50:1), Temperature: 200°C (Standard is 250°C; reduced to prevent cleavage).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, Scan range 50–500 amu.

Protocol 2: 1H-NMR Quantification Workflow

Rationale: Uses the stable methoxy group as an internal anchor.[1]

  • Sample Prep: Dissolve ~15 mg of crude oil in 0.6 mL CDCl3 (Neutralized with basic alumina if the crude is highly acidic).

  • Acquisition: 16 scans, d1 = 5 seconds (ensure full relaxation of TMS protons).

  • Analysis Logic:

    • Target Integral: Set the Methoxy singlet (-OCH3) at ~3.80 ppm to 3.00 .

    • TMS Check: Integrate the TMS region (~0.25 ppm).

      • Theoretical: 9.00.

      • If >9.00: Presence of Bis(TMS)butadiyne (Dimer).

      • If <9.00: Loss of TMS group (Desilylation).

    • Desilylated Check: Look for a singlet at ~3.05 ppm (terminal alkyne proton).

Analytical Decision Matrix

Use this workflow to choose the correct method based on your stage of development.

Decision_Tree Start Crude Reaction Mixture Q1 Is the goal Structural ID or Assay %? Start->Q1 ID_Path Trace Impurity ID Q1->ID_Path ID Assay_Path Purity Assay / Yield Q1->Assay_Path Quant GCMS Run GC-MS (Low Inlet Temp) ID_Path->GCMS NMR Run 1H-NMR (CDCl3) Assay_Path->NMR Result1 Identify Unreacted Halide & Glaser Dimer GCMS->Result1 Result2 Calculate Molar Ratio (TMS vs OMe) NMR->Result2

Figure 2: Recommended analytical workflow. GC-MS is used for identifying what impurities exist; NMR is used to determine how much is there.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]

  • Glaser, C. (1869).[3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.[1] (Foundational reference for the homocoupling impurity mechanism).

  • Phenomenex. (2025).[4] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog.

  • BenchChem. (2025).[5] Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes. (Provides analogous protocols for TMS-alkyne purification).

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC.

Sources

Safety Operating Guide

(3-Methoxyphenylethynyl)trimethylsilane proper disposal procedures

[1]

Executive Summary & Chemical Identity

(3-Methoxyphenylethynyl)trimethylsilane is an aryl-substituted alkynyl silane commonly used as a protected intermediate in organic synthesis (Sonogashira coupling, click chemistry).[1] While chemically robust compared to silyl chlorides, it poses significant flammability and irritation risks.[1]

ParameterSpecification
CAS Number 40230-92-0
Formula C₁₂H₁₆OSi
Molecular Weight 204.34 g/mol
Physical State Liquid (Clear to light orange)
Flash Point 57.2 °C (135 °F) - Closed Cup
Primary Hazard Flammable Liquid (Category 3)
RCRA Waste Code D001 (Ignitable Characteristic)

Hazard Assessment & Waste Characterization

Before disposal, the waste stream must be characterized to ensure compatibility with bulk waste containers.[1]

Core Hazards
  • Flammability: With a flash point of 57.2 °C, this compound meets the criteria for RCRA D001 (Ignitable Waste) . It must be kept away from heat, sparks, and open flames.[1][2][3][4][5][6]

  • Chemical Reactivity:

    • Moisture Sensitivity: While relatively stable, long-term exposure to moisture can lead to slow hydrolysis, releasing (3-methoxyphenyl)acetylene and trimethylsilanol/hexamethyldisiloxane.[1]

    • Incompatibility: Violent reactions may occur with strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases/fluorides (which cleave the TMS group, generating the terminal alkyne).[1]

  • Health Effects: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

Operational Disposal Procedures

A. Routine Laboratory Waste (Small Scale)

For residual amounts remaining in reaction flasks or expired reagent bottles.

Step 1: Segregation

  • Do NOT mix with aqueous acidic or basic waste streams.

  • Do NOT mix with oxidizers (Chromic acid, Permanganates).[1]

  • Designation: Segregate into Non-Halogenated Organic Solvent Waste .

Step 2: Dilution (Optional but Recommended)

  • If the reagent is pure, dilute it with a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate, or Ethanol) before adding it to the central waste container.[1] This minimizes the formation of localized "hot spots" or high-concentration vapors in the drum.

Step 3: Containerization

  • Transfer to a high-density polyethylene (HDPE) or glass waste container.

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: (3-Methoxyphenylethynyl)trimethylsilane, [Solvent Name].

    • Hazard Checkbox:Flammable , Irritant .[1]

B. Empty Container Management

Empty reagent bottles must be "RCRA Empty" before disposal in glass trash or recycling.

  • Triple Rinse: Rinse the empty bottle three times with a minimal amount of acetone or ethanol.

  • Rinsate Disposal: Pour all three rinses into the Non-Halogenated Organic Solvent Waste container.

  • Defacing: Deface the original label and mark "EMPTY" on the bottle.

  • Cap Removal: Discard the cap separately to prevent pressure buildup if residual solvent remains.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for disposing of (3-Methoxyphenylethynyl)trimethylsilane, ensuring separation from incompatible streams.

DisposalWorkflowStartWaste Generation:(3-Methoxyphenylethynyl)trimethylsilaneStateCheckIs the material a spillor contained liquid?Start->StateCheckSpillSpill ScenarioStateCheck->SpillSpillLiquidContained LiquidStateCheck->LiquidContainedAbsorbAbsorb with Vermiculite/Sand(Non-combustible)Spill->AbsorbToolsCollect with Spark-Proof ToolsAbsorb->ToolsSolidWasteDispose as Solid Hazardous Waste(Contaminated Debris)Tools->SolidWastePickupEHS / Professional Disposal Service(Incineration)SolidWaste->PickupPurityIs it mixed withHalogenated Solvents (DCM, Chloroform)?Liquid->PurityHalogenatedHalogenated Organic WastePurity->HalogenatedYesNonHalogenatedNon-Halogenated Organic Waste(Preferred Stream)Purity->NonHalogenatedNoLabelingLabel: Flammable & Irritant(RCRA D001)Halogenated->LabelingNonHalogenated->LabelingLabeling->Pickup

Figure 1: Waste stream segregation and decision logic for (3-Methoxyphenylethynyl)trimethylsilane.

Emergency Spill Response

Immediate Action Required: Evacuate the immediate area if the spill is large (>100 mL) or in a confined space.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If ventilation is poor, use a half-mask respirator with organic vapor cartridges.[1]

  • Source Control: Eliminate all ignition sources (Bunsen burners, hot plates, stir plates).

  • Containment:

    • Do NOT use paper towels (increases flammability surface area).

    • Use inert absorbents such as vermiculite, dry sand, or commercial spill pads.[1][7]

  • Cleanup:

    • Using non-sparking tools (plastic scoop), transfer the absorbed material into a sealable bag or bucket.

    • Label as "Hazardous Waste: Debris contaminated with Flammable Silane."

  • Post-Clean: Wipe the area with soap and water.[5] Do not use bleach (oxidizer).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (3-Methoxyphenylethynyl)trimethylsilane. Retrieved from [1]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Methoxytrimethylsilane (Analogous Hazard Data). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA D001). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [1]

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Retrosynthesis Analysis

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